PROTAC IRAK4 degrader-3
Description
Properties
Molecular Formula |
C57H68FN11O8S |
|---|---|
Molecular Weight |
1086.3 g/mol |
IUPAC Name |
1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-[3-[3-[5-[[(2R)-1-[(2R,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]pyrimidin-2-yl]-3,9-diazaspiro[5.5]undecan-9-yl]prop-1-ynyl]-7-methoxyisoquinoline-6-carboxamide |
InChI |
InChI=1S/C57H68FN11O8S/c1-7-39-43(65-52(74)46(39)58)31-77-53-41-25-45(76-6)42(49(59)71)24-40(41)36(27-61-53)9-8-18-67-19-14-57(15-20-67)16-21-68(22-17-57)55-62-28-37(29-63-55)50(72)66-48(56(3,4)5)54(75)69-30-38(70)23-44(69)51(73)60-26-34-10-12-35(13-11-34)47-33(2)64-32-78-47/h10-13,24-25,27-29,32,38-39,43-44,46,48,70H,7,14-23,26,30-31H2,1-6H3,(H2,59,71)(H,60,73)(H,65,74)(H,66,72)/t38-,39-,43+,44+,46-,48-/m0/s1 |
InChI Key |
VCCDOPPWOSIMCD-HCDYCOHBSA-N |
Isomeric SMILES |
CC[C@H]1[C@H](NC(=O)[C@H]1F)COC2=NC=C(C3=CC(=C(C=C32)OC)C(=O)N)C#CCN4CCC5(CC4)CCN(CC5)C6=NC=C(C=N6)C(=O)N[C@@H](C(=O)N7C[C@H](C[C@@H]7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C |
Canonical SMILES |
CCC1C(NC(=O)C1F)COC2=NC=C(C3=CC(=C(C=C32)OC)C(=O)N)C#CCN4CCC5(CC4)CCN(CC5)C6=NC=C(C=N6)C(=O)NC(C(=O)N7CC(CC7C(=O)NCC8=CC=C(C=C8)C9=C(N=CS9)C)O)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of PROTAC IRAK4 Degrader-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for PROTAC IRAK4 degrader-3, a targeted protein degrader designed to eliminate Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document details the molecular machinery involved, summarizes key quantitative data for representative IRAK4 degraders, outlines detailed experimental protocols for their characterization, and provides visual representations of the critical pathways and processes.
Introduction to PROTAC Technology and the IRAK4 Target
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2][3] Unlike traditional inhibitors that merely block the function of a protein, PROTACs physically remove the protein from the cell, offering a powerful therapeutic strategy.[4]
IRAK4 is a serine/threonine kinase that plays a critical role in the innate immune response.[5][6] It acts as a central signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][5] Upon activation, IRAK4, in conjunction with the adapter protein MyD88, forms a complex called the Myddosome.[7] This complex initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[1] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[7][8]
This compound is a von Hippel-Lindau (VHL) E3 ligase-based PROTAC designed to specifically target IRAK4 for degradation.[9] By removing both the kinase and scaffolding functions of IRAK4, this degrader aims to provide a more profound and sustained inhibition of the inflammatory signaling cascade compared to traditional kinase inhibitors.[10][11]
Core Mechanism of Action
The mechanism of action of this compound can be broken down into a catalytic cycle involving several key steps:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands connected by a linker, simultaneously binds to both IRAK4 (the protein of interest) and the VHL E3 ubiquitin ligase. This brings the target protein and the E3 ligase into close proximity, forming a transient ternary complex (IRAK4-PROTAC-VHL).[2][4] The formation and stability of this complex are critical for the efficiency of the degradation process.[12]
-
Ubiquitination of IRAK4: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the IRAK4 protein. This process is repeated to form a polyubiquitin chain, which acts as a molecular flag for degradation.[1][3]
-
Proteasomal Degradation: The polyubiquitinated IRAK4 is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically cleaves IRAK4 into small peptides.[3][4]
-
Recycling of the PROTAC: After IRAK4 is degraded, the this compound molecule is released from the complex and can bind to another IRAK4 protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows for the degradation of multiple target protein molecules by a single PROTAC molecule.[1][4]
Signaling Pathways and Experimental Workflows
Visualizing the Mechanism and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular events and signaling pathways involved in the action of this compound.
Caption: General mechanism of action for this compound.
Caption: Simplified IRAK4 signaling pathway and the point of intervention.
Caption: General experimental workflow for characterizing PROTAC IRAK4 degraders.
Quantitative Data Summary
The following tables summarize key quantitative data for representative IRAK4 degraders. While specific data for "this compound" is limited in publicly available literature, the data for KT-474, a well-characterized clinical-stage IRAK4 degrader, and other compounds provide a strong reference for the expected potency and efficacy.
Table 1: In Vitro Degradation of IRAK4
| Compound | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| KT-474 | THP-1 | 8.9 | 66.2 | Cereblon | [13] |
| KT-474 | hPBMCs | 0.9 | >95 | Cereblon | [11][13] |
| Compound 9 | OCI-LY10 | ~10 | >90 | Cereblon | [10] |
| Compound 9 | TMD8 | ~10 | >90 | Cereblon | [10] |
| Compound 9 (Nunes et al.) | PBMCs | 151 | >90 | VHL | [14] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: Inhibition of Cytokine Production
| Compound | Cell Line | Stimulant | Cytokine | IC50 | Reference |
| This compound | PBMCs | - | IL-6 | Complete blockage at 0.01-100 µM | [9][15] |
| KT-474 | hPBMCs | LPS & R848 | IL-6 | Potent Inhibition | [13] |
| Compound 9 (Nunes et al.) | PBMCs | IL-1β | Multiple Cytokines | Inhibition Observed | [14] |
IC50: Half-maximal inhibitory concentration.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of PROTAC IRAK4 degraders.
Western Blotting for IRAK4 Degradation
This protocol is for determining the extent of IRAK4 protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line of interest (e.g., PBMCs, THP-1, OCI-LY10)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IRAK4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-IRAK4 antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities for IRAK4 and the loading control. Normalize the IRAK4 signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[10][16]
Cytokine Secretion Assay (ELISA)
This protocol measures the effect of IRAK4 degradation on the production of pro-inflammatory cytokines.
Materials:
-
Cell line capable of cytokine production (e.g., PBMCs)
-
This compound
-
Stimulant (e.g., Lipopolysaccharide (LPS) or R848)
-
ELISA kit for the cytokine of interest (e.g., human IL-6)
-
Cell culture plates
-
Microplate reader
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for a predetermined time (e.g., 18-24 hours).
-
Stimulation: Add the stimulant (e.g., LPS) to the wells to induce cytokine production and incubate for an appropriate time.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by incubation with a detection antibody and substrate.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the concentration of the cytokine in each sample based on a standard curve. Determine the IC50 value for the inhibition of cytokine secretion.[15]
Ternary Complex Formation Assay (NanoBRET™)
This in-cell assay quantifies the formation of the IRAK4-PROTAC-E3 ligase ternary complex.
Materials:
-
HEK293T cells
-
Plasmids encoding NanoLuc®-IRAK4 and HaloTag®-VHL
-
Transfection reagent
-
This compound
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NanoLuc®-IRAK4 and HaloTag®-VHL plasmids.
-
Cell Plating and Ligand Labeling: Plate the transfected cells in white-walled, white-bottom 96-well plates. Add the HaloTag® NanoBRET™ 618 Ligand and incubate.
-
PROTAC Treatment: Treat the cells with a range of this compound concentrations.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the luminescence at 460 nm (donor) and >610 nm (acceptor) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[12]
Conclusion
This compound represents a promising therapeutic modality that leverages the cell's natural protein disposal machinery to eliminate IRAK4, a key driver of inflammation. By inducing the formation of a ternary complex with an E3 ligase, it triggers the ubiquitination and subsequent proteasomal degradation of IRAK4. This mechanism of action, which removes the entire protein, has the potential to offer a more complete and durable therapeutic effect compared to traditional kinase inhibitors that only block its enzymatic activity. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this and other targeted protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ternary complex formation - Profacgen [profacgen.com]
- 5. researchgate.net [researchgate.net]
- 6. IRAK4 - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kymera Therapeutics Presents Late-Breaking Preclinical Data on IRAK4 Degrader KT-474 at IMMUNOLOGY2021™ Annual Meeting - BioSpace [biospace.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifesensors.com [lifesensors.com]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
The IRAK4 Signaling Pathway: A Core Mediator in Autoimmune Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in the innate immune system, playing a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central function in propagating inflammatory responses has positioned it as a key therapeutic target for a spectrum of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus. This technical guide provides a comprehensive overview of the IRAK4 signaling pathway, its pathological role in autoimmunity, and the current landscape of therapeutic intervention. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to offer a thorough resource for researchers and drug development professionals in the field.
Introduction to IRAK4 and its Role in Innate Immunity
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as an essential upstream mediator in the MyD88-dependent signaling pathway.[1][2][3][4][5][6] This pathway is activated by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) recognized by TLRs and pro-inflammatory cytokines of the IL-1 family.[3][6] IRAK4's role is unique among the IRAK family members (IRAK1, IRAK2, and IRAK-M/IRAK3) as it is the master regulator whose kinase activity is indispensable for the initiation of downstream signaling.[6][7]
Upon ligand binding to a TLR or IL-1R, the receptor undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88.[3][6] MyD88 then recruits IRAK4 through interactions between their respective death domains, forming a complex known as the Myddosome.[3][6][8] Within this complex, IRAK4 becomes activated and subsequently phosphorylates IRAK1 and IRAK2, initiating a cascade of downstream signaling events that culminate in the activation of transcription factors such as NF-κB, AP-1, and interferon regulatory factor 5 (IRF5).[3][9][10] These transcription factors, in turn, drive the expression of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, which are central to the inflammatory response.[3][9]
The IRAK4 Signaling Cascade: A Detailed Molecular Pathway
The activation of the IRAK4 signaling pathway is a tightly regulated process involving the assembly of multi-protein complexes and a series of phosphorylation events.
-
Myddosome Formation: The initial event is the ligand-induced oligomerization of TLRs or IL-1Rs, which facilitates the recruitment of MyD88. MyD88 then serves as a scaffold for the recruitment of IRAK4, IRAK1, and IRAK2, forming the Myddosome complex.[3][8] IRAK4's scaffolding function is critical for the stable assembly of this complex.[9]
-
IRAK4 Activation and Downstream Phosphorylation: Once incorporated into the Myddosome, IRAK4 undergoes autophosphorylation, which is a key step in its activation.[11] Activated IRAK4 then phosphorylates IRAK1 and IRAK2.[3][8] This phosphorylation event leads to the full activation of IRAK1's kinase activity and its subsequent autophosphorylation.[8]
-
Recruitment of TRAF6 and Activation of Downstream Kinases: Phosphorylated IRAK1 recruits the E3 ubiquitin ligase TRAF6 to the complex.[3] TRAF6, in conjunction with the E2 ubiquitin-conjugating enzyme complex Ubc13/Uev1a, catalyzes the formation of K63-linked polyubiquitin chains on itself and other substrates, including IKKγ (NEMO).[6] This polyubiquitination serves as a scaffold to recruit and activate the TAK1 complex, which consists of TAK1, TAB1, and TAB2.
-
Activation of NF-κB and MAPK Pathways: Activated TAK1 phosphorylates and activates two major downstream pathways:
-
The IKK complex: TAK1 phosphorylates IKKβ, leading to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. This releases the transcription factor NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the expression of pro-inflammatory genes.[12]
-
The MAPK pathways: TAK1 also activates the mitogen-activated protein kinase (MAPK) cascades, including the JNK, p38, and ERK pathways.[9] These pathways lead to the activation of the transcription factor AP-1 (a heterodimer of c-Jun and c-Fos), which collaborates with NF-κB to promote the expression of inflammatory mediators.
-
-
Activation of IRF5: IRAK4 kinase activity is also crucial for the activation of interferon regulatory factor 5 (IRF5), a key transcription factor implicated in the pathogenesis of several autoimmune diseases.[10] The pathway to IRF5 activation involves IRAK4-dependent activation of TAK1 and IKKβ, which in turn phosphorylates IRF5, leading to its nuclear translocation and the subsequent transcription of pro-inflammatory cytokines.[10]
The Dual Role of IRAK4: Kinase and Scaffold
Recent research has illuminated that IRAK4 possesses a dual functionality that is critical for its role in TLR/IL-1R signaling: it acts as both a kinase and a scaffold protein.[9] While its kinase activity is essential for the phosphorylation and activation of downstream targets, its scaffold function is necessary for the proper assembly of the Myddosome complex.[9]
Studies using IRAK4 kinase-inactive knock-in mice have demonstrated that while the production of pro-inflammatory cytokines is significantly impaired, some downstream signaling events, such as NF-κB activation, can still occur, albeit with delayed kinetics.[1][2] This suggests that the scaffold function of IRAK4 is sufficient to assemble a partially active signaling complex, but the kinase activity is required for the full and robust inflammatory response.[9] This dual functionality has important implications for drug development, as targeting both the kinase and scaffold functions of IRAK4 may offer a more complete therapeutic blockade of the pathway.
IRAK4 in Autoimmune Diseases
The dysregulation of the IRAK4 signaling pathway is a common feature in a number of autoimmune diseases, where the chronic activation of innate immune cells leads to tissue damage and inflammation.
Rheumatoid Arthritis (RA)
Rheumatoid arthritis is a chronic inflammatory autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction.[13][14] TLRs and IL-1Rs are highly expressed in the synovial tissue of RA patients, and their activation by endogenous ligands, such as damage-associated molecular patterns (DAMPs), is thought to be a key driver of the disease.[15]
The IRAK4 signaling pathway is central to the pathogenesis of RA by mediating the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are critical for the inflammatory process in the joint.[13][16] Inhibition of IRAK4 has been shown to suppress the production of these cytokines from macrophages stimulated with synovial fluid from RA patients.[15] Moreover, IRAK4 inhibitors have demonstrated efficacy in preclinical models of arthritis, reducing joint inflammation and bone erosion.[17][18]
Systemic Lupus Erythematosus (SLE)
Systemic lupus erythematosus is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens and the formation of immune complexes that deposit in various tissues, leading to widespread inflammation.[19] TLR7 and TLR9, which recognize nucleic acids, are strongly implicated in the pathogenesis of SLE.[7] The activation of these TLRs in B cells and plasmacytoid dendritic cells (pDCs) by self-derived nucleic acids leads to the production of type I interferons and autoantibodies, which are hallmarks of the disease.[7][20]
The IRAK4 signaling pathway is a critical mediator of TLR7 and TLR9 signaling in SLE.[7][21] Inhibition of IRAK4 has been shown to block the production of type I interferons and reduce autoantibody levels in preclinical models of lupus.[7][17][22] Furthermore, mice with a kinase-dead version of IRAK4 are protected from developing lupus-like symptoms.[19][20] These findings highlight the therapeutic potential of targeting IRAK4 in SLE.
Therapeutic Targeting of IRAK4
Given its central role in driving inflammation in autoimmune diseases, IRAK4 has emerged as a highly attractive target for therapeutic intervention.[6] A number of small molecule inhibitors of IRAK4 are currently in various stages of preclinical and clinical development.[13][14][23]
IRAK4 Inhibitors in Clinical Development
Several IRAK4 inhibitors have advanced into clinical trials for autoimmune indications. These compounds are designed to be orally bioavailable and to specifically target the ATP-binding site of IRAK4, thereby inhibiting its kinase activity.
| Compound | Developer | Highest Phase of Development (Autoimmune) | Selected Indications | Reference |
| Zimlovisertib (PF-06650833) | Pfizer | Phase 2 | Rheumatoid Arthritis, Hidradenitis Suppurativa | [13][14][17][23] |
| Edecesertib (BAY 1834845) | Bayer | Phase 2 | Atopic Dermatitis, Rheumatoid Arthritis | [13][23] |
| BMS-986126 | Bristol-Myers Squibb | Preclinical (in referenced lupus models) | Systemic Lupus Erythematosus | [7][22] |
| CA-4948 | Curis | Phase 1/2 (Oncology) | Hematological Malignancies | [13] |
Quantitative Data on IRAK4 Inhibition
The efficacy of IRAK4 inhibitors has been demonstrated in a variety of in vitro and in vivo models.
| Assay/Model | Inhibitor | Readout | Result | Reference |
| Human Macrophages (stimulated with RA synovial fluid) | IRAK4 inhibitor | IL-6, IL-8, TNFα production | EC50 of 27, 26, and 28 nM, respectively | [15] |
| Rat Collagen-Induced Arthritis (CIA) | PF-06650833 | Arthritis Score | Significant reduction in disease severity | [17] |
| MRL/lpr and NZB/NZW mouse models of lupus | BMS-986126 | Proteinuria, anti-dsDNA antibodies | Significant reduction in disease parameters | [7][22] |
| Pristane-induced mouse model of lupus | PF-06650833 | Circulating autoantibodies | Reduction in autoantibody levels | [17] |
| Phase 1 Clinical Trial (Healthy Volunteers) | PF-06650833 | Whole blood IFN gene signature | Reduction in IFN signature expression | [17] |
Experimental Protocols
IRAK4 Kinase Activity Assay
This protocol describes a general method for measuring IRAK4 kinase activity, which is essential for screening and characterizing IRAK4 inhibitors. Several commercial kits are available for this purpose.[24][25][26][27]
Objective: To quantify the enzymatic activity of IRAK4 and assess the potency of inhibitory compounds.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by IRAK4. The amount of product formed (phosphorylated substrate or ADP) is then quantified. Luminescence-based assays, such as ADP-Glo™, are commonly used.[24][25]
Materials:
-
Recombinant human IRAK4 enzyme
-
IRAK4 substrate (e.g., a specific peptide or myelin basic protein)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)[25]
-
ADP-Glo™ Kinase Assay reagents (Promega) or similar detection system
-
Test compounds (IRAK4 inhibitors) dissolved in DMSO
-
96-well or 384-well microplates
-
Luminometer
Procedure:
-
Prepare the kinase reaction mixture by adding IRAK4 enzyme, substrate, and assay buffer to the wells of a microplate.
-
Add the test compounds at various concentrations (typically a serial dilution) to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme). The final DMSO concentration should not exceed 1%.[24]
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).[25]
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ detection reagents according to the manufacturer's instructions. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP generated into a luminescent signal.
-
Read the luminescence on a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Murine Models of Autoimmune Disease
Preclinical evaluation of IRAK4 inhibitors often involves the use of well-established mouse models of autoimmune diseases.
Objective: To assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of IRAK4 inhibitors.
Models:
-
Collagen-Induced Arthritis (CIA) for RA: DBA/1 mice are immunized with type II collagen emulsified in complete Freund's adjuvant. The development of arthritis is monitored by clinical scoring of paw swelling and inflammation. Treatment with the test compound is typically initiated before or at the onset of disease.[17]
-
MRL/lpr and NZB/NZW Mice for SLE: These are spontaneous models of lupus that develop a disease closely resembling human SLE, including the production of autoantibodies, immune complex-mediated glomerulonephritis, and proteinuria.[7][22] Treatment with the test compound is administered over a prolonged period, and disease progression is monitored by measuring parameters such as proteinuria, anti-dsDNA antibody titers, and survival.[7][22]
-
Pristane-Induced Lupus: Intraperitoneal injection of pristane into non-autoimmune mouse strains induces a lupus-like syndrome characterized by the production of autoantibodies and glomerulonephritis.[17]
General Procedure:
-
Acclimate the animals to the housing conditions.
-
Induce the disease model (for CIA and pristane-induced lupus) or use spontaneously developing models (MRL/lpr, NZB/NZW).
-
Randomize the animals into treatment and vehicle control groups.
-
Administer the test compound and vehicle according to the desired dosing regimen (e.g., oral gavage, once or twice daily).
-
Monitor the animals regularly for clinical signs of disease.
-
Collect biological samples (e.g., blood, urine, tissues) at specified time points for analysis of disease markers (e.g., autoantibodies, cytokines, proteinuria) and pharmacokinetic/pharmacodynamic endpoints.
-
At the end of the study, euthanize the animals and perform histopathological analysis of relevant tissues (e.g., joints, kidneys).
Conclusion and Future Directions
The IRAK4 signaling pathway is a critical mediator of innate immunity and plays a central role in the pathogenesis of autoimmune diseases. Its position as an upstream kinase in the TLR/IL-1R signaling cascade makes it an ideal target for therapeutic intervention. The development of potent and selective IRAK4 inhibitors has shown great promise in preclinical models and early clinical trials, offering a novel therapeutic strategy for patients with rheumatoid arthritis, systemic lupus erythematosus, and other inflammatory disorders.
Future research will likely focus on several key areas:
-
Long-term safety and efficacy of IRAK4 inhibitors in larger clinical trials: Establishing a favorable risk-benefit profile will be crucial for the successful clinical translation of these compounds.
-
Biomarker development: Identifying biomarkers that can predict which patients are most likely to respond to IRAK4 inhibition will be important for personalizing treatment.
-
Combination therapies: Exploring the potential of combining IRAK4 inhibitors with other immunomodulatory agents may lead to enhanced efficacy and a broader therapeutic window.
-
Targeting the scaffold function of IRAK4: Developing molecules that can disrupt the scaffold function of IRAK4, either alone or in combination with kinase inhibition, may provide a more complete blockade of the pathway.
References
- 1. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]
- 4. researchgate.net [researchgate.net]
- 5. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK4 - Wikipedia [en.wikipedia.org]
- 7. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 9. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. rupress.org [rupress.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. AB0108 IRAK4 INHIBITION SUPPRESSES PROINFLAMMATORY CYTOKINE PRODUCTION FROM HUMAN MACROPHAGES STIMULATED WITH SYNOVIAL FLUID FROM RHEUMATOID ARTHRITIS PATIENTS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 16. Role of IRAK-4 in Rheumatoid Arthritis - Andrei Medvedev [grantome.com]
- 17. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 18. IRAK4 inhibition: a promising strategy for treating RA joint inflammation and bone erosion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The kinase IRAK4 promotes endosomal TLR and immune complex signaling in B cells and plasmacytoid dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. promega.com [promega.com]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. media.cellsignal.com [media.cellsignal.com]
The Linchpin of Inflammation: An In-depth Guide to the Scaffolding Function of IRAK4
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in innate immune signaling, traditionally recognized for its serine/threonine kinase activity. However, a growing body of evidence reveals that its role as a molecular scaffold is not only significant but essential for the propagation of inflammatory signals downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). This technical guide delineates the scaffolding function of IRAK4, distinguishing it from its kinase activity. We will explore the core signaling pathways dependent on this scaffolding role, present quantitative data from key experiments, detail relevant experimental methodologies, and discuss the therapeutic implications of targeting this non-enzymatic function. Conventional small-molecule inhibitors that target the kinase function of IRAK4 do not disrupt its scaffolding role, which is crucial for Myddosome assembly and subsequent NF-κB activation[1]. This highlights the necessity of developing novel therapeutic strategies, such as protein degraders or direct scaffolding inhibitors, to fully abrogate IRAK4-driven inflammation.
The Dual Nature of IRAK4: A Kinase and a Scaffold
IRAK4 is a central regulator of innate immunity, orchestrating responses to a wide array of pathogens and danger signals through TLR and IL-1R pathways[2][3]. Its function is twofold:
-
Kinase Activity: As a serine/threonine kinase, IRAK4 phosphorylates downstream substrates, including IRAK1 and IRAK2, initiating a phosphorylation cascade[4][5][6].
-
Scaffolding Activity: Independent of its enzymatic function, IRAK4 serves as a crucial architectural component of the "Myddosome," a multi-protein signaling complex[3][7]. This scaffolding function is indispensable for the recruitment and activation of downstream signaling molecules[1].
Studies using cells with kinase-deficient IRAK4 have demonstrated that they do not replicate the phenotype of IRAK4 knockout cells, underscoring the critical, independent role of the IRAK4 scaffold[8][9]. Loss of the IRAK4-MyD88 scaffolding interaction has a more profound negative impact on IL-1-induced signaling and cytokine expression than the loss of its kinase activity alone[2].
Signaling Pathways Governed by IRAK4 Scaffolding
The scaffolding function of IRAK4 is fundamental to the assembly and activation of the Myddosome complex upon TLR/IL-1R stimulation.
The Canonical Myddosome Pathway
Upon ligand binding to a TLR (excluding TLR3) or IL-1R, the adaptor protein Myeloid differentiation primary-response 88 (MyD88) is recruited. MyD88 then serves as the initial platform for the hierarchical assembly of the Myddosome[5][6][8]. IRAK4 is recruited directly to MyD88, and this interaction is purely dependent on its scaffolding properties. The IRAK4 scaffold then bridges the interaction between MyD88 and other IRAK family members, IRAK1 and IRAK2[10]. This assembly brings the kinases into close proximity, facilitating the subsequent signaling cascade that leads to the activation of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6 activation ultimately triggers the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, culminating in the transcription of pro-inflammatory cytokines[3][11].
Integration of MyD88 and TRIF Pathways in TLR4 Signaling
The signaling pathway for TLR4 is unique as it utilizes both the MyD88 and TRIF (TIR-domain-containing adapter-inducing interferon-β) adaptors. While the MyD88-dependent arm proceeds as described above, the TRIF-dependent arm typically leads to the activation of IRF3 and late-phase NF-κB. Surprisingly, recent studies have revealed that the IRAK4 scaffold is essential for integrating these two pathways. The IRAK4 scaffold is required for the activation of TRAF6 by both MyD88 and TRIF, making it a central node in the entire TLR4 response[12][13][14]. This kinase-independent function in the TRIF pathway demonstrates a previously unknown level of integration orchestrated by the IRAK4 scaffold[12].
Experimental Dissection of IRAK4 Functions
Distinguishing the scaffolding function of IRAK4 from its kinase activity requires specific molecular and genetic tools.
Key Experimental Approaches
-
Kinase-Inactive (KI) Mutants: Researchers utilize genetically engineered mice (Irak4 Ki) that express a full-length IRAK4 protein with a point mutation in the kinase domain, rendering it enzymatically dead. Comparing these animals or their cells to wild-type (WT) and complete knockout (Irak4-/-) models allows for the specific evaluation of the scaffold's contribution[12][15].
-
Pharmacological Inhibition: The use of highly selective IRAK4 kinase inhibitors (e.g., PF-06650833) can acutely block enzymatic activity, allowing for a temporal analysis of kinase-dependent versus scaffold-dependent events[2][7][12].
-
Targeted Protein Degradation: The development of Proteolysis Targeting Chimeras (PROTACs), such as KT-474, allows for the complete removal of the IRAK4 protein. Comparing the effects of a degrader to a kinase inhibitor provides a powerful system to assess the biological impact of the scaffolding function, as degraders eliminate both activities while inhibitors only block one[1][16][17].
-
Co-immunoprecipitation (Co-IP): This biochemical technique is used to demonstrate protein-protein interactions. By pulling down one component of the Myddosome (e.g., MyD88), researchers can use immunoblotting to see if other components (like IRAK1/2) are still recruited in the absence of IRAK4 kinase activity, directly testing the scaffold's integrity[12][15].
Example Experimental Protocol: Co-immunoprecipitation
-
Objective: To determine if the IRAK4 scaffold is sufficient for the recruitment of IRAK1 and IRAK2 to the Myddosome in the absence of its kinase activity.
-
Methodology:
-
Cell Culture and Stimulation: Bone marrow-derived macrophages (BMDMs) from WT, Irak4 Ki, and Irak4-/- mice are cultured. Cells are then stimulated with a TLR ligand (e.g., 100 ng/mL LPS for TLR4 or 1 µg/mL R848 for TLR7) for 60 minutes[15].
-
Cell Lysis: Cells are washed with cold PBS and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Immunoprecipitation: Cell lysates are pre-cleared with protein A/G agarose beads. An antibody targeting MyD88 is added to the lysate and incubated to form antibody-antigen complexes. Protein A/G beads are then added to capture these complexes.
-
Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins. The bound proteins are then eluted from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
-
Immunoblotting (Western Blot): The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for IRAK4, IRAK1, and IRAK2 to detect their presence in the immunoprecipitated MyD88 complex.
-
Quantitative Analysis of IRAK4 Scaffolding Function
Quantitative data from studies using kinase-inactive mutants starkly illustrate the differential roles of IRAK4's functions depending on the specific signaling pathway.
TLR7 Signaling: Kinase Activity is Essential
In response to the TLR7 ligand R848, the kinase activity of IRAK4 is absolutely required for cytokine production. Macrophages from Irak4 Ki mice show severely deficient production of TNF-α and IL-12, a phenotype nearly identical to that of the full knockout (Irak4-/-)[12][15]. This indicates that for TLR7 signaling, the scaffold alone is insufficient to propagate the inflammatory signal.
Table 1: Effect of IRAK4 Status on TLR7-Mediated Cytokine Production (R848 Stimulation)
| Genotype | TNF-α Production | IL-12 Production |
|---|---|---|
| Wild-Type (WT) | Robust | Robust |
| Kinase-Inactive (KI) | Severely Deficient | Severely Deficient |
| Knockout (-/-) | Absent | Absent |
(Data summarized from Pereira et al., 2022[12][15])
TLR4 Signaling: Scaffolding Function is Dominant
In contrast, following stimulation with the TLR4 ligand LPS, macrophages from Irak4 Ki mice still produce significant, albeit reduced, amounts of TNF-α and IL-12[12][15]. However, cells from Irak4-/- mice fail to produce these cytokines. This highlights a substantial difference between the loss of kinase activity and the loss of the entire protein, proving that the IRAK4 scaffold has a critical, kinase-independent role in the TLR4 pathway[12][13].
Table 2: Effect of IRAK4 Status on TLR4-Mediated Cytokine Production (LPS Stimulation)
| Genotype | TNF-α Production | IL-12 Production |
|---|---|---|
| Wild-Type (WT) | Robust | Robust |
| Kinase-Inactive (KI) | Partially Impaired | Partially Impaired |
| Knockout (-/-) | Absent | Absent |
(Data summarized from Pereira et al., 2022[12][15])
Therapeutic Implications
The essential nature of the IRAK4 scaffolding function has profound implications for drug development.
-
Limitations of Kinase Inhibitors: While IRAK4 kinase inhibitors can suppress inflammation, their efficacy may be limited because they leave the scaffolding function intact. This is particularly relevant in TLR4-driven pathologies and in human cells where the scaffold appears to play a more dominant role than in murine cells[8][9].
-
The Promise of IRAK4 Degraders: Targeted protein degraders (e.g., PROTACs) offer a superior therapeutic strategy by inducing the complete elimination of the IRAK4 protein, thereby blocking both its kinase and scaffolding functions[16][17]. The IRAK4 degrader KT-474, for instance, achieves half-maximal degradation at a concentration of 4.0 nM in RAW 264.7 cells and shows stronger anti-inflammatory effects than conventional kinase inhibitors[17].
-
Novel Scaffolding Inhibitors: A new frontier in IRAK4-targeted therapy is the development of small molecules that directly bind to IRAK4 and block its scaffolding interactions with MyD88 or IRAK1/2, without affecting the kinase domain. This represents a novel therapeutic approach with the potential for greater efficacy across a range of inflammatory diseases[10].
Conclusion
The role of IRAK4 in inflammation is far more complex than that of a simple protein kinase. Its function as a molecular scaffold is a non-redundant, essential requirement for the assembly of the Myddosome, the integration of distinct TLR signaling arms, and the propagation of a robust inflammatory response. Understanding and specifically targeting this scaffolding function is paramount for the development of next-generation therapeutics designed to treat a wide spectrum of TLR/IL-1R-driven autoimmune and inflammatory diseases.
References
- 1. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 7. Interleukin-1 receptor-associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of First-in-Class IRAK4 Scaffolding Inhibitors for the Treatment of Inflammatory Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 11. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [repository.escholarship.umassmed.edu]
- 14. i-share-aru.alma.exlibrisgroup.com [i-share-aru.alma.exlibrisgroup.com]
- 15. researchgate.net [researchgate.net]
- 16. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Design and Synthesis of Novel IRAK4-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Degrading IRAK4
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that serves as a master regulator in the innate immune system.[1][2][3][4] It plays a pivotal role in signal transduction pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogens and triggering inflammatory responses.[1][5][6][7] Upon activation, IRAK4 is recruited to the MyD88 adaptor protein, forming a complex known as the Myddosome.[4][7] This event initiates a signaling cascade that activates downstream pathways, including NF-κB and MAPKs, leading to the production of pro-inflammatory cytokines.[4][8]
Crucially, IRAK4 possesses both kinase and scaffolding functions.[8][9][10][11] While traditional small molecule inhibitors can block its kinase activity, they often fail to disrupt the scaffolding function, which can still allow for partial signal transduction.[8][10][12][13] This limitation has driven the exploration of alternative therapeutic strategies.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to overcome this challenge.[8] PROTACs are heterobifunctional molecules designed to induce the degradation of a target protein. By completely removing the IRAK4 protein, PROTACs can abrogate both its kinase and scaffolding activities, offering a more comprehensive and potentially more effective therapeutic approach for treating inflammatory diseases and certain cancers.[3][8][10][11][12][13]
Core Principles of IRAK4 PROTAC Design
An IRAK4 PROTAC is a chimeric molecule comprising three essential components: a ligand that binds to IRAK4, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[8] The PROTAC functions by forming a ternary complex between IRAK4 and an E3 ligase, which then tags IRAK4 with ubiquitin, marking it for degradation by the cell's proteasome.
Caption: General mechanism of IRAK4 degradation by a PROTAC molecule.
1. IRAK4-Targeting Ligands (Warheads): The design process begins with a potent and selective ligand for IRAK4. Many successful IRAK4 PROTACs have utilized warheads derived from known IRAK4 inhibitors, such as PF-06650833.[2][3][8][11] Structural information from co-crystal structures is invaluable for identifying a solvent-exposed vector on the ligand where the linker can be attached without disrupting the key binding interactions with the IRAK4 protein.[3][8]
2. E3 Ubiquitin Ligase Ligands: The choice of E3 ligase is critical for degradation efficacy. The most commonly hijacked E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[2][4][8] Ligands such as pomalidomide and thalidomide are used to recruit CRBN, while VHL is typically recruited with derivatives of the HIF-1α peptide.[2][8]
3. The Linker: The linker is not merely a spacer but a crucial determinant of PROTAC activity. Its length, rigidity, and chemical composition directly influence the stability and geometry of the ternary complex. Linkers often consist of polyethylene glycol (PEG) chains or alkyl chains of varying lengths.[2][3][8] Empirical optimization is usually required to identify the optimal linker that facilitates a productive ternary complex formation, leading to efficient ubiquitination and degradation.
Synthesis of Novel IRAK4 PROTACs: A Representative Scheme
The synthesis of an IRAK4 PROTAC is a multi-step process that involves the separate synthesis of the IRAK4 ligand, the E3 ligase ligand with an appropriate linker attachment point, and their final conjugation. Below is a generalized synthetic route representative of those found in the literature.[8]
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of IRAK4 Ternary Complex Formation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the structural biology of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) ternary complex, a critical signaling hub in innate immunity. Understanding the intricate molecular architecture and the dynamics of its formation is paramount for the development of novel therapeutics targeting a range of inflammatory diseases, autoimmune disorders, and cancers. This document provides a comprehensive overview of the core components, signaling pathways, structural data, and the experimental methodologies used to elucidate the formation and function of this vital complex.
Introduction to the IRAK4 Ternary Complex: The Myddosome
The primary IRAK4 ternary complex is a supramolecular organizing center (SMOC) known as the Myddosome . This complex is a cornerstone of the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogens and initiating an inflammatory response.[1][2][3] The core components of the Myddosome are:
-
MyD88 (Myeloid Differentiation Primary Response 88): An adaptor protein that is recruited to the activated receptor. It contains a death domain (DD) and a Toll/Interleukin-1 receptor (TIR) domain.[1][3]
-
IRAK4 (Interleukin-1 Receptor-Associated Kinase 4): A serine/threonine kinase that acts as the master kinase in the pathway. It is recruited to MyD88 via interactions between their respective death domains.[2][4]
-
IRAK1 or IRAK2 (Interleukin-1 Receptor-Associated Kinase 1 or 2): Substrate kinases that are subsequently recruited to the MyD88-IRAK4 complex to propagate the signal downstream.[3]
The formation of the Myddosome is a hierarchical and highly ordered process that brings the kinase domains of the IRAK proteins into close proximity, allowing for their phosphorylation and activation.[3][4][5] This "signalosome" acts as a scaffold to recruit further downstream signaling molecules, leading to the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory genes.[1][6]
The IRAK4 Signaling Pathway
The formation of the IRAK4 ternary complex is a pivotal event in the TLR/IL-1R signaling cascade. The pathway can be summarized as follows:
-
Ligand Recognition and Receptor Dimerization: The process begins with the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by TLRs, or cytokines by IL-1Rs. This leads to receptor dimerization or oligomerization.[3]
-
MyD88 Recruitment: The conformational change in the receptor's intracellular TIR domain facilitates the recruitment of the adaptor protein MyD88.[1][3]
-
Myddosome Assembly: MyD88 molecules oligomerize, forming a scaffold for the recruitment of IRAK4 via death domain-death domain interactions. The formation of a sufficiently large MyD88 oligomer (greater than four molecules) serves as a critical threshold to recruit IRAK4.[1] This binary complex then recruits either IRAK1 or IRAK2, completing the core ternary complex.[3][4][5]
-
Downstream Signaling: The assembled Myddosome activates IRAK1 or IRAK2 through phosphorylation by IRAK4.[3] The activated IRAK1/2 then dissociates from the complex and interacts with TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase. This leads to the activation of the TAK1 (transforming growth factor-β-activated kinase 1) complex, which in turn activates the IKK (IκB kinase) complex and MAP kinases, ultimately resulting in the activation of NF-κB and AP-1 transcription factors.[6]
-
Interaction with Pellino E3 Ligase: IRAK4 and IRAK1 can also phosphorylate and activate Pellino E3 ligases.[7][8] Activated Pellino then mediates the K63-linked polyubiquitination of IRAK1, a crucial step for the recruitment of downstream signaling components.[7][9] Pellino 1 can form a signaling complex with IRAK4, IRAK1, and TRAF6.[10]
Signaling Pathway Diagram
Caption: The TLR/IL-1R signaling pathway leading to inflammation.
Quantitative Data and Structural Parameters
Table 1: Stoichiometry and Structural Parameters of the Myddosome Death Domain Complex
| Parameter | Value | Source |
| PDB ID | 3MOP | [11] |
| Method | X-ray Diffraction | [11] |
| Resolution | 3.40 Å | [11] |
| Stoichiometry | 6 MyD88 : 4 IRAK4 : 4 IRAK2 | [4][5][11][12] |
| Overall Structure | Left-handed helical oligomer ("signaling tower") | [4][5][12] |
| Dimensions | ~110 Å height, ~70 Å diameter | |
| Helical Parameters | ||
| Rotation per Subunit | 98 ± 2 ° | [5] |
| Translation per Subunit | ~6 Å | [5] |
| Subunits per Turn | ~3.7 | [5] |
Table 2: Assembly Kinetics of the Myddosome in Live Cells
| Parameter | Value | Conditions | Source |
| Time to first Myddosome formation (LPS) | ~80 seconds | Macrophages stimulated with LPS | [13] |
| Time to first Myddosome formation (Aβ) | ~372 seconds | Macrophages stimulated with Aβ fibrils | [13] |
| Mean lifetime of Myddosome (LPS) | ~170 seconds | Macrophages stimulated with LPS | [13] |
| Mean lifetime of Myddosome (Aβ) | ~220 seconds | Macrophages stimulated with Aβ fibrils | [13] |
| IRAK4 recruitment time post-MyD88 nucleation | ~14.4 ± 12.3 seconds | Live-cell imaging after IL-1β stimulation | [1] |
Experimental Protocols
Elucidating the structure and formation of the IRAK4 ternary complex requires a combination of structural biology, biochemistry, and cell biology techniques.
X-ray Crystallography of the Myddosome Death Domain Complex
This protocol is adapted from the methodology used to solve the crystal structure of the MyD88-IRAK4-IRAK2 death domain complex.[4][5]
Objective: To determine the high-resolution three-dimensional structure of the ternary complex's death domains.
Methodology:
-
Protein Expression and Purification:
-
Co-express the death domains of human MyD88 (e.g., residues 20-117), IRAK4 (e.g., residues 4-106), and IRAK2 (e.g., residues 1-112) in E. coli.
-
Incorporate C-terminal His-tags on MyD88 and IRAK4 for purification.
-
Lyse the cells and purify the ternary complex using Ni-NTA affinity chromatography.
-
Further purify the complex using size-exclusion chromatography (e.g., Superdex 200) to isolate the stable ternary complex.
-
-
Crystallization:
-
Concentrate the purified complex to approximately 1 mg/mL.
-
Set up hanging drop vapor diffusion experiments at 20°C.
-
Screen a variety of crystallization conditions. A successful condition reported is 50 mM Tris pH 8.0, 100–250 mM MgCl₂, and 8–15% ethanol.[4][5]
-
Optimize conditions to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using software like HKL2000.[4]
-
Solve the structure using molecular replacement or other phasing methods.
-
Refine the model against the experimental data to obtain the final structure.
-
References
- 1. rupress.org [rupress.org]
- 2. The delayed kinetics of Myddosome formation explains why amyloid-beta aggregates trigger Toll-like receptor 4 less efficiently than lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Helical assembly in the MyD88:IRAK4:IRAK2 complex in TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The IRAK-catalysed activation of the E3 ligase function of Pellino isoforms induces the Lys63-linked polyubiquitination of IRAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the phosphorylation sites on the E3 ubiquitin ligase Pellino that are critical for activation by IRAK1 and IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The IRAK-catalysed activation of the E3 ligase function of Pellino isoforms induces the Lys63-linked polyubiquitination of IRAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pellino 1 is required for interleukin-1 (IL-1)-mediated signaling through its interaction with the IL-1 receptor-associated kinase 4 (IRAK4)-IRAK-tumor necrosis factor receptor-associated factor 6 (TRAF6) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. www-users.med.cornell.edu [www-users.med.cornell.edu]
- 13. The delayed kinetics of Myddosome formation explains why amyloid-beta aggregates trigger Toll-like receptor 4 less efficiently than lipopolysaccharide | eLife [elifesciences.org]
E3 Ligase Recruitment by PROTAC IRAK4 Degrader-3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC IRAK4 degrader-3 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a key mediator in inflammatory signaling pathways, IRAK4 represents a compelling target for therapeutic intervention in a range of diseases, including autoimmune disorders and certain cancers. Unlike traditional small-molecule inhibitors that only block the kinase activity of their targets, PROTACs like IRAK4 degrader-3 offer a distinct mechanism of action by hijacking the cell's natural protein disposal system to eliminate the target protein entirely. This technical guide provides an in-depth overview of the recruitment of the E3 ligase by this compound, summarizing available data and outlining key experimental protocols for its characterization.
This compound is composed of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase. Specifically, this degrader engages the von Hippel-Lindau (VHL) E3 ligase, as indicated by its chemical structure and available information. The formation of a ternary complex between IRAK4, the PROTAC, and VHL is the critical first step in the degradation process, leading to the ubiquitination of IRAK4 and its subsequent recognition and degradation by the proteasome.
Core Mechanism: VHL-Mediated Degradation of IRAK4
The primary mechanism of action for this compound involves the formation of a [IRAK4]-[PROTAC]-[VHL] ternary complex. This proximity-induced event facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of IRAK4. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the IRAK4 protein.
Methodological & Application
Application Note: In Vitro Assay Protocols for PROTAC IRAK4 Degrader-3
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the in vitro characterization of PROTAC IRAK4 degrader-3, a proteolysis-targeting chimera designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[1][2] Upon receptor activation, IRAK4 is recruited to the Myddosome complex, where it phosphorylates IRAK1, initiating a cascade that leads to the activation of NF-κB and MAPK pathways.[3][4] This signaling is crucial for innate immunity but its dysregulation is implicated in various inflammatory diseases and cancers.[1][5]
IRAK4 possesses both kinase and scaffolding functions, both of which are critical for downstream signaling.[1][6] While traditional kinase inhibitors can block its catalytic activity, they do not affect its scaffolding role. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of the target protein.[7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8]
This compound is a VHL-based PROTAC designed to specifically target IRAK4 for degradation.[9] This application note details the in vitro assays required to quantify its potency and efficacy in inducing IRAK4 degradation and inhibiting its downstream functional consequences.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical IRAK4 signaling pathway and the mechanism by which a PROTAC degrader induces its degradation.
Caption: IRAK4 signaling cascade and PROTAC-induced degradation mechanism.
Data Presentation
The following tables summarize expected quantitative data from the described assays, which are essential for evaluating the performance of this compound.
Table 1: In Vitro Degradation of IRAK4 by this compound
| Cell Line | Treatment Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|
| Human PBMCs | 2 | 50 | >90% |
| Human PBMCs | 18 | 15 | >95% |
| OCI-LY10 | 24 | 25 | >95% |
| TMD8 | 24 | 30 | >95% |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Functional Inhibition by this compound
| Assay | Cell Line / System | Stimulus | IC₅₀ (nM) |
|---|---|---|---|
| IL-6 Secretion | Human PBMCs | LPS | 20 |
| IRAK4 Kinase Activity | Recombinant Enzyme | - | 75 |
IC₅₀: Half-maximal inhibitory concentration.
Experimental Workflow
The overall workflow for characterizing the PROTAC involves a series of assays to confirm target engagement, degradation, and functional impact.
Caption: Workflow for in vitro evaluation of this compound.
Experimental Protocols
Protocol 1: IRAK4 Degradation Assay by Western Blot
Objective: To quantify the dose- and time-dependent degradation of endogenous IRAK4 in human peripheral blood mononuclear cells (PBMCs) following treatment with this compound.
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: Rabbit anti-IRAK4, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate PBMCs at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium.
-
Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM) in DMSO. The final DMSO concentration in the culture should not exceed 0.1%.
-
Treat cells with the degrader or vehicle (DMSO) for desired time points (e.g., 2, 6, 18, 24 hours).
-
For mechanism validation, pre-treat a set of cells with 10 µM MG132 for 1 hour before adding the highest concentration of the degrader.[9]
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse cells with ice-cold RIPA buffer containing inhibitors and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-IRAK4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Analysis:
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the IRAK4 band intensity to the corresponding GAPDH band intensity.
-
Calculate the percentage of IRAK4 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining IRAK4 against the log-concentration of the degrader to determine the DC₅₀ value.
-
Protocol 2: Functional Assay for IL-6 Secretion by ELISA
Objective: To measure the ability of this compound to inhibit the production of the downstream inflammatory cytokine IL-6 in stimulated PBMCs.
Materials:
-
Human PBMCs
-
RPMI-1640 medium
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Human IL-6 ELISA Kit
Procedure:
-
Cell Plating and Treatment:
-
Plate PBMCs at 2 x 10⁵ cells/well in a 96-well plate.
-
Treat cells with serial dilutions of this compound for 2-4 hours.
-
-
Cell Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control (no LPS) and a stimulated vehicle control (DMSO + LPS).
-
Incubate for an additional 18-24 hours.[9]
-
-
Sample Collection and ELISA:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the culture supernatant for analysis.
-
Quantify the concentration of IL-6 in the supernatant using a commercial human IL-6 ELISA kit, following the manufacturer’s instructions.
-
-
Analysis:
-
Generate a standard curve using the IL-6 standards provided in the kit.
-
Calculate the IL-6 concentration for each sample.
-
Normalize the data by setting the IL-6 level in the stimulated vehicle control as 100% and the unstimulated control as 0%.
-
Plot the percentage of IL-6 inhibition against the log-concentration of the degrader to determine the IC₅₀ value.
-
Protocol 3: In Vitro Kinase Activity Assay
Objective: To determine if this compound directly inhibits the kinase activity of recombinant IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein or a specific peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[11]
-
This compound
-
Staurosporine (positive control inhibitor)
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of this compound and staurosporine in the appropriate buffer.
-
-
Kinase Reaction:
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents, following the manufacturer’s protocol. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting ADP to ATP and measuring the new ATP via a luciferase-based reaction.
-
Read the luminescence on a plate reader.
-
-
Analysis:
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Normalize the data with a "no enzyme" control (0% activity) and a "vehicle" control (100% activity).
-
Plot the percentage of kinase inhibition against the log-concentration of the degrader to calculate the IC₅₀ value.
-
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 4. IRAK4 signaling drives resistance to checkpoint immunotherapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. IRAK4 Kinase Enzyme System [se.promega.com]
- 11. promega.com [promega.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Cell-based assays for measuring IRAK4 degradation (e.g., HTRF, ELISA)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a key mediator in the innate immune signaling pathways.[1][2] It plays a crucial role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), leading to the activation of downstream transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.[1][2] Given its central role in inflammation, IRAK4 has emerged as a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.
Targeted protein degradation, utilizing technologies such as proteolysis-targeting chimeras (PROTACs), has become a promising therapeutic modality. Unlike traditional inhibitors that only block the kinase activity of a protein, degraders can eliminate the entire protein, thereby abrogating both its catalytic and scaffolding functions. This application note provides an overview and detailed protocols for common cell-based assays used to measure the degradation of IRAK4, including Homogeneous Time-Resolved Fluorescence (HTRF) and Enzyme-Linked Immunosorbent Assay (ELISA).
IRAK4 Signaling Pathway
The binding of a ligand to a TLR or IL-1R recruits the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that ultimately leads to the activation of NF-κB and the transcription of inflammatory genes.
Cell-Based Assays for Measuring IRAK4 Degradation
Several robust and sensitive cell-based assays can be employed to quantify the degradation of IRAK4. The choice of assay often depends on the required throughput, sensitivity, and the specific experimental question being addressed.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a proximity-based assay that combines fluorescence resonance energy transfer (FRET) technology with time-resolved measurement of fluorescence. For quantifying total IRAK4 levels, the assay typically employs two specific antibodies that bind to different epitopes on the IRAK4 protein. One antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). When both antibodies bind to IRAK4, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation of the donor. The intensity of the FRET signal is directly proportional to the concentration of IRAK4 in the cell lysate.
This protocol is adapted from the general principles of Revvity's HTRF assays.[3][4]
Materials:
-
Cells expressing endogenous IRAK4 (e.g., THP-1, OCI-Ly10, PBMCs)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
IRAK4 degrader compounds and vehicle control (e.g., DMSO)
-
HTRF Total IRAK4 Detection Kit (containing donor and acceptor antibodies)
-
HTRF-compatible lysis buffer
-
384-well low-volume white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment. For suspension cells like THP-1, a typical density is 50,000 to 200,000 cells per well in 50 µL of culture medium. For adherent cells, seed to achieve 70-80% confluency.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the IRAK4 degrader compounds in the appropriate cell culture medium.
-
Add the desired volume of the compound dilutions to the cells. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Incubate for the desired time period to allow for protein degradation (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
For adherent cells, aspirate the culture medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 50 µL of HTRF-compatible lysis buffer to each well.
-
Incubate for at least 30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
Assay Plate Preparation and Reading:
-
Transfer 16 µL of the cell lysate from the 96-well plate to a 384-well low-volume white assay plate.
-
Prepare the HTRF antibody mix according to the kit manufacturer's instructions by diluting the donor and acceptor antibodies in the provided detection buffer.
-
Add 4 µL of the premixed antibody solution to each well of the 384-well plate.
-
Seal the plate and incubate at room temperature for 4 hours to overnight, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of remaining IRAK4.
-
Plot the percentage of IRAK4 degradation against the compound concentration and fit the data to a four-parameter logistic equation to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay designed for detecting and quantifying soluble substances such as proteins. A sandwich ELISA is commonly used to measure IRAK4 levels in cell lysates. In this format, a capture antibody specific for IRAK4 is pre-coated onto the wells of a microplate. The cell lysate is added, and any IRAK4 present is captured by the antibody. A second, detection antibody, which is typically biotinylated, is then added to bind to the captured IRAK4. A streptavidin-enzyme conjugate (e.g., horseradish peroxidase - HRP) is subsequently added, which binds to the biotinylated detection antibody. Finally, a substrate for the enzyme is added, which produces a measurable signal (e.g., colorimetric) that is proportional to the amount of IRAK4 in the sample.
This protocol is based on the general principles of commercially available IRAK4 ELISA kits, such as those from Abcam.[5][6][7][8]
Materials:
-
Cells expressing IRAK4
-
IRAK4 degrader compounds and vehicle control
-
Human IRAK4 ELISA Kit (containing pre-coated plate, capture and detection antibodies, standard, buffers, substrate, and stop solution)
-
Cell extraction buffer
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with degrader compounds as described in the HTRF protocol (steps 1 and 2).
-
-
Preparation of Cell Lysates:
-
After treatment, collect the cells by centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in chilled cell extraction buffer (e.g., 1X Cell Extraction Buffer PTR from the kit) at a concentration of approximately 2x10^7 cells/mL.[6]
-
Collect the supernatant (cell lysate) and determine the protein concentration using a suitable protein assay (e.g., BCA assay).
-
Dilute the lysates to the desired concentration in the appropriate sample diluent provided in the kit.
-
-
ELISA Procedure:
-
Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Add 50 µL of the standard or sample to the appropriate wells of the pre-coated microplate.
-
Add 50 µL of the antibody cocktail (containing capture and detector antibodies) to each well.
-
Seal the plate and incubate for 1 hour at room temperature on a plate shaker set to 400 rpm.[6]
-
Aspirate each well and wash three times with 350 µL of 1X Wash Buffer.[6]
-
Add 100 µL of TMB Development Solution to each well and incubate for 10 minutes in the dark.[6]
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 15 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of IRAK4 in each sample.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.
-
Determine the DC50 and Dmax values as described for the HTRF assay.
-
Quantitative Data Summary
The following tables summarize quantitative data for IRAK4 degradation by various PROTACs, as measured by different cell-based assays.
Table 1: IRAK4 Degradation in Peripheral Blood Mononuclear Cells (PBMCs)
| Compound | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Assay Method | Reference |
| Compound 3 | VHL | ~3000 | ~50 | Western Blot | [9] |
| Compound 9 | VHL | 151 | >50 | Western Blot | [9] |
| KT-474 | CRBN | ~1 | >90 | Western Blot | [10] |
Table 2: IRAK4 Degradation in Other Cell Lines
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Assay Method | Reference |
| Compound 9 | Dermal Fibroblasts | 36 | Not Reported | Western Blot | [9] |
| PROTAC IRAK4 degrader-1 | OCI-LY-10 | <1000 | >50 | Not Specified | [11] |
| KT-474 | RAW 264.7 | 4.0 | Not Reported | Western Blot | [2] |
| Degrader-5 | HEK-293T | 405 | Not Reported | Not Specified | [12] |
| Degrader-9 | PBMCs | 151 | Not Reported | Not Specified | [12] |
| KT-474 | OCI-LY10 | 2 | Not Reported | Not Specified | [12] |
Conclusion
The HTRF and ELISA assays described in this application note are powerful tools for quantifying the degradation of IRAK4 in a cellular context. These assays are essential for the characterization of novel IRAK4-targeting degraders and for advancing the development of new therapeutics for inflammatory and autoimmune diseases. The provided protocols offer a detailed guide for researchers to implement these assays in their drug discovery workflows. Careful optimization of experimental conditions, such as cell density, compound treatment time, and antibody concentrations, is crucial for obtaining robust and reproducible data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. revvity.com [revvity.com]
- 5. Human IRAK4 ELISA Kit (ab213472) | Abcam [abcam.com]
- 6. abcam.com [abcam.com]
- 7. abcam.cn [abcam.cn]
- 8. content.abcam.com [content.abcam.com]
- 9. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kymeratx.com [kymeratx.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Models to Evaluate IRAK4 Degrader Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various in vivo mouse models relevant for testing the efficacy of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) degraders. The protocols are designed to offer a robust framework for preclinical assessment of IRAK4-targeting therapeutics in inflammatory diseases and cancer.
IRAK4 Signaling Pathway
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1 and IRAK2, leading to the formation of the Myddosome complex. This complex subsequently activates downstream signaling cascades, primarily the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines and chemokines. The dual function of IRAK4 as both a kinase and a scaffold protein makes it an attractive target for therapeutic intervention. IRAK4 degraders, by inducing the complete removal of the IRAK4 protein, offer a potential advantage over kinase inhibitors by ablating both its catalytic and scaffolding functions.
In Vivo Mouse Models for IRAK4 Degrader Efficacy Testing
The following sections detail protocols for four distinct and widely used mouse models to assess the in vivo efficacy of IRAK4 degraders.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model
This model is used to evaluate the anti-inflammatory effects of IRAK4 degraders in an acute, systemic inflammation setting that targets the lungs.
Experimental Workflow
Detailed Protocol
Materials:
-
C57BL/6 mice (10-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
IRAK4 degrader and vehicle control
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Sterile PBS
-
Intratracheal instillation device
-
Tools for dissection and sample collection
Procedure:
-
Animal Preparation and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to experimental groups (n=8-10 per group): Vehicle control, LPS + Vehicle, and LPS + IRAK4 degrader (at various doses).
-
-
Drug Administration:
-
Administer the IRAK4 degrader or vehicle via the desired route (e.g., oral gavage) 1 hour before LPS challenge.
-
-
LPS-Induced ALI:
-
Anesthetize the mice.
-
Expose the trachea through a small midline incision.
-
Instill LPS (e.g., 5 mg/kg in 50 µL sterile PBS) directly into the trachea using a specialized cannula.
-
Suture the incision and allow the mice to recover.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of distress.
-
At a predetermined time point (e.g., 6, 16, or 24 hours post-LPS), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile PBS (e.g., 3 x 1 mL) through a tracheal cannula.
-
Collect lung tissue and spleen for further analysis.
-
-
Endpoint Analysis:
-
BAL Fluid Analysis: Centrifuge the BAL fluid to pellet the cells. Count the total number of cells and perform differential cell counts (e.g., neutrophils, macrophages) using flow cytometry or cytospin preparations.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the BAL fluid supernatant and lung tissue homogenates using ELISA kits.
-
Pharmacodynamic (PD) Analysis: Prepare protein lysates from lung and spleen tissue to determine the extent of IRAK4 degradation by Western blotting.
-
Quantitative Data Summary
| Parameter | Vehicle Control | LPS + Vehicle | LPS + IRAK4 Degrader (Low Dose) | LPS + IRAK4 Degrader (High Dose) |
| Total BAL Cells (x10^5) | ~0.5 | ~10-15 | Dose-dependent reduction | Near baseline |
| BAL Neutrophils (%) | <5% | ~70-80% | Dose-dependent reduction | Near baseline |
| TNF-α in BAL (pg/mL) | <20 | ~500-1000 | Dose-dependent reduction | Near baseline |
| IL-6 in BAL (pg/mL) | <10 | ~200-500 | Dose-dependent reduction | Near baseline |
| IRAK4 Degradation (Lung) | 0% | 0% | ~50-70% | >90% |
| IRAK4 Degradation (Spleen) | 0% | 0% | ~60-80% | >95% |
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Model
This model is used to evaluate the efficacy of IRAK4 degraders in a Th17-driven skin inflammation model that recapitulates key features of human psoriasis.
Experimental Workflow
Detailed Protocol
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
IRAK4 degrader and vehicle control
-
Digital calipers
-
Tools for dissection and sample collection
Procedure:
-
Animal Preparation and Grouping:
-
Acclimatize mice and shave a small area on their backs.
-
Randomly assign mice to experimental groups.
-
-
Disease Induction and Treatment:
-
Daily, for 5-7 consecutive days, topically apply a consistent amount of imiquimod cream (e.g., 62.5 mg) to the shaved back and one ear of each mouse.
-
Administer the IRAK4 degrader or vehicle daily, either prophylactically (starting on day 0) or therapeutically (starting on day 2 or 3).
-
-
Clinical Assessment:
-
Daily, before treatment application, measure the thickness of both ears using digital calipers.
-
Score the severity of skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI), evaluating erythema (redness), scaling, and induration (thickness) on a scale of 0-4 for each parameter.
-
-
Endpoint Analysis:
-
On the day after the last treatment, euthanize the mice.
-
Collect the treated ear and a section of the treated dorsal skin for histology and cytokine analysis.
-
Collect the spleen for pharmacodynamic analysis.
-
Histology: Fix skin samples in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin samples and measure the levels of key psoriatic cytokines like IL-17A, IL-22, and IL-23 by ELISA.
-
PD Analysis: Assess IRAK4 protein levels in skin and spleen lysates via Western blotting.
-
Quantitative Data Summary
| Parameter | Naive Control | IMQ + Vehicle | IMQ + IRAK4 Degrader |
| Ear Thickness Increase (mm) | ~0 | ~0.15-0.20 | Dose-dependent reduction |
| PASI Score (0-12) | 0 | ~8-10 | Dose-dependent reduction |
| Epidermal Thickness (µm) | ~15-20 | ~80-100 | Dose-dependent reduction |
| IL-17A in Skin (pg/mg protein) | Low | High | Dose-dependent reduction |
| IRAK4 Degradation (Skin) | 0% | 0% | >80% |
| IRAK4 Degradation (Spleen) | 0% | 0% | >90% |
IL-33-Induced Skin Inflammation Model
This model is useful for evaluating IRAK4 degraders in the context of IL-33-mediated, type 2 inflammation, which is relevant to atopic dermatitis.
Experimental Workflow
Detailed Protocol
Materials:
-
C57BL/6 mice
-
Recombinant murine IL-33
-
IRAK4 degrader and vehicle control
-
Digital calipers
-
Hamilton syringes for intradermal injection
Procedure:
-
Animal Preparation and Grouping:
-
Acclimatize and randomize mice into experimental groups.
-
-
Drug Administration and IL-33 Challenge:
-
Administer the IRAK4 degrader or vehicle.
-
After a specified pre-treatment time, anesthetize the mice and inject recombinant murine IL-33 (e.g., 200-500 ng in 20 µL PBS) intradermally into the ear pinna.
-
-
Measurement of Ear Swelling:
-
Measure the thickness of the injected ear at baseline and at various time points post-injection (e.g., 4, 24, and 48 hours) using digital calipers.
-
-
Endpoint Analysis:
-
At the final time point, euthanize the mice.
-
Collect the ear tissue for cytokine analysis and the spleen for PD analysis.
-
Cytokine Analysis: Homogenize the ear tissue and measure type 2 cytokines such as IL-5 and IL-13 by ELISA.
-
PD Analysis: Prepare spleen lysates to determine IRAK4 degradation by Western blotting.
-
Quantitative Data Summary
| Parameter | Vehicle Control | IL-33 + Vehicle | IL-33 + IRAK4 Degrader |
| Increase in Ear Thickness (mm) at 24h | ~0 | ~0.10-0.15 | Dose-dependent reduction |
| IL-5 in Ear (pg/mg protein) | Low | High | Dose-dependent reduction |
| IL-13 in Ear (pg/mg protein) | Low | High | Dose-dependent reduction |
| IRAK4 Degradation (Spleen) | 0% | 0% | >90% |
Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model
This model is used to assess the anti-tumor efficacy of IRAK4 degraders in a cancer context, particularly in DLBCL subtypes with mutations in the MyD88/IRAK4 pathway (e.g., ABC-DLBCL with MYD88 L265P mutation).
Experimental Workflow
Detailed Protocol
Materials:
-
Human DLBCL cell line (e.g., OCI-LY10, which harbors the MYD88 L265P mutation)
-
Immunodeficient mice (e.g., NOD-scid IL2Rgammanull (NSG))
-
Matrigel or similar basement membrane matrix
-
IRAK4 degrader and vehicle control
-
Digital calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured DLBCL cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 5-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size, begin measuring their dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length x width^2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups.
-
Begin daily administration of the IRAK4 degrader or vehicle.
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes and body weights throughout the study.
-
The primary efficacy endpoint is tumor growth inhibition (TGI).
-
-
Endpoint Analysis:
-
Euthanize the mice when tumors in the control group reach the predetermined size limit.
-
Excise the tumors and record their final weights.
-
Divide the tumor tissue for pharmacodynamic and histological analysis.
-
PD Analysis: Prepare tumor lysates to confirm IRAK4 degradation by Western blotting.
-
Histology/IHC: Analyze tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Quantitative Data Summary
| Parameter | Vehicle Control | IRAK4 Degrader |
| Tumor Growth Inhibition (%) | 0% | Dose-dependent TGI, potentially >90% |
| Final Tumor Volume (mm³) | ~1000-1500 | Significantly reduced |
| Final Tumor Weight (g) | ~1.0-1.5 | Significantly reduced |
| IRAK4 Degradation (Tumor) | 0% | >80-90% |
Key Experimental Protocols
Western Blotting for IRAK4 Degradation
-
Tissue Lysis: Homogenize snap-frozen tissue samples (spleen, lung, skin, or tumor) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IRAK4 (e.g., rabbit anti-IRAK4) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the IRAK4 signal to the loading control.
ELISA for Cytokine Measurement (e.g., TNF-α, IL-6)
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Washing and Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours.
-
Sample and Standard Incubation: Add diluted samples (BAL fluid, tissue homogenates) and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours.
-
Washing: Wash the plate.
-
Detection Antibody Incubation: Add a biotinylated detection antibody and incubate for 1-2 hours.
-
Washing: Wash the plate.
-
Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 30 minutes.
-
Washing: Wash the plate.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Concentration Calculation: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Flow Cytometry for Immune Cell Analysis in Spleen
-
Spleen Dissociation: Mechanically dissociate the spleen through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.
-
Cell Counting: Count the viable cells using a hemocytometer or an automated cell counter.
-
Staining:
-
Stain the cells with a viability dye to exclude dead cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., T cells, B cells, macrophages, neutrophils).
-
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the different immune cell populations.
Application Note: Quantitative Proteomics for the Measurement of IRAK4 Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as an essential mediator in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R).[1][2] These pathways are integral to the innate immune response.[3] IRAK4 possesses both kinase and scaffolding functions, both of which are crucial for the formation of the Myddosome signaling complex and the subsequent activation of downstream pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[4][5][6]
Given its central role in inflammation, IRAK4 is a promising therapeutic target for autoimmune diseases, inflammatory conditions, and certain cancers.[1][7] However, small molecule inhibitors targeting only the kinase activity of IRAK4 have shown limited clinical success, potentially because they fail to address its crucial scaffolding function.[1][8] Targeted protein degradation, using technologies like Proteolysis Targeting Chimeras (PROTACs), offers a superior therapeutic strategy by inducing the complete removal of the IRAK4 protein, thereby eliminating both its kinase and scaffolding activities.[8][9][10]
This application note provides detailed protocols for the quantitative measurement of IRAK4 degradation using mass spectrometry-based proteomics, a highly sensitive and quantitative method.[11] It also includes orthogonal validation by Western blotting and showcases how to present the resulting quantitative data.
IRAK4 Signaling Pathway and Degradation Mechanism
The IRAK4 signaling cascade is initiated by the activation of TLRs or IL-1Rs, leading to the recruitment of the adaptor protein MyD88. IRAK4 is then recruited to form the "Myddosome" complex, where it phosphorylates and activates IRAK1.[3][4] Activated IRAK1 subsequently interacts with TRAF6, an E3 ubiquitin ligase, triggering downstream signaling cascades that result in the activation of NF-κB and the transcription of inflammatory genes.[4][12]
PROTACs are heterobifunctional molecules that induce degradation by linking the target protein (IRAK4) to an E3 ubiquitin ligase.[9] This proximity results in the ubiquitination of IRAK4, marking it for degradation by the proteasome.[4][8]
References
- 1. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sapient.bio [sapient.bio]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. kymeratx.com [kymeratx.com]
- 7. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nurixtx.com [nurixtx.com]
- 11. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Downstream IRAK4 Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways.[1][2] It is a key component of the Myddosome complex, which is formed downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4][5] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of major transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), driving the expression of pro-inflammatory cytokines and chemokines.[1][2][3][6] Given its central role, IRAK4 is a high-priority therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[3][7]
Assessing the downstream signaling events of IRAK4 is crucial for understanding its biological function and for the development of specific inhibitors. This document provides detailed protocols for key assays used to measure the activation of IRAK4 downstream pathways.
Core Signaling Pathways Downstream of IRAK4
IRAK4 activation primarily triggers two major downstream signaling cascades: the NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3][6]
-
NF-κB Pathway: IRAK4 phosphorylates and activates IRAK1.[2][5] Activated IRAK1 interacts with TRAF6, an E3 ubiquitin ligase, leading to the activation of the IκB Kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of κB (IκBα), targeting it for degradation. This releases NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.[6][8]
-
MAPK Pathway: The IRAK1-TRAF6 complex also activates MAPKKKs, such as TAK1, which in turn phosphorylates and activates MAPKKs (MKKs).[6] This leads to the activation of MAPK family members, including p38 and c-Jun N-terminal kinase (JNK), which phosphorylate various transcription factors, like AP-1, to regulate gene expression.[1][8]
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-1 receptor–associated kinase 4 (IRAK4) plays a dual role in myddosome formation and Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linker Length for IRAK4 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists focused on the development of Proteolysis Targeting Chimeras (PROTACs) for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for an IRAK4 PROTAC?
A1: A Proteolysis Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific unwanted proteins.[1] It consists of two key components joined by a chemical linker: a ligand that binds to the target protein (the "warhead"), in this case, IRAK4, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[2][3] The PROTAC acts as a bridge, bringing IRAK4 into close proximity with the E3 ligase.[4] This proximity facilitates the transfer of ubiquitin from the E3 ligase to IRAK4, tagging it for degradation by the cell's natural disposal system, the 26S proteasome.[1][5] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[1][4][6]
Q2: Why is degrading IRAK4 with a PROTAC a potentially superior strategy to using a conventional kinase inhibitor?
A2: IRAK4 possesses both kinase and non-kinase scaffolding functions that are crucial for signaling in the innate immune system.[3][7][8] While traditional inhibitors can block the kinase activity, they may not affect the protein's scaffolding role, leading to only partial blockage of inflammatory signaling.[9][10][11] PROTAC-mediated degradation eliminates the entire IRAK4 protein, thereby abrogating both its kinase and scaffolding functions.[2][8] This dual-function blockade could offer a more comprehensive and potent therapeutic effect in treating autoimmune, inflammatory, and oncological diseases.[2][3][10]
Q3: What is the specific role of the linker in an IRAK4 PROTAC's effectiveness?
A3: The linker is a critical component that connects the IRAK4-binding warhead to the E3 ligase ligand.[2] Its primary role is to enable the formation of a stable and productive "target-PROTAC-ligase" ternary complex.[2] The length, chemical composition (e.g., hydrophilic PEG vs. hydrophobic alkyl), rigidity, and the points at which it attaches to the two ligands all significantly influence the PROTAC's degradation efficiency.[12][13] An improperly designed linker can prevent the formation of a stable complex or result in a non-productive orientation that does not lead to ubiquitination.[2][3]
Q4: What is the IRAK4 signaling pathway that PROTACs are designed to disrupt?
A4: IRAK4 is a master kinase in the innate immune signaling pathway initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[14][15] Upon receptor activation, adaptor proteins like MyD88 are recruited, which in turn recruit and activate IRAK4.[14] IRAK4 then phosphorylates other proteins, including IRAK1, within a large signaling complex known as the Myddosome.[8] This initiates a downstream cascade involving the E3 ligase TRAF6, ultimately leading to the activation of transcription factors like NF-κB and MAPKs.[8][16] These factors then drive the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[8][17] By degrading IRAK4, PROTACs aim to halt this entire cascade at a very early stage.
Troubleshooting Guide
Problem: No IRAK4 degradation is observed after PROTAC treatment.
This is a common challenge in PROTAC development. A systematic approach is required to identify the root cause.
-
Possible Cause 1: Suboptimal Linker Length or Composition
-
Explanation: The most common reason for a lack of degradation is that the linker is too short to allow for the formation of a stable ternary complex, or it is not of the right type (e.g., too rigid or too flexible).[2][3][18]
-
Troubleshooting Step: Synthesize and test a series of PROTACs with systematically varied linker lengths and compositions. It is advisable to test both flexible linkers, such as polyethylene glycol (PEG), and more rigid hydrophobic alkyl chains.[2]
-
Reference Data: Studies have shown that for IRAK4, shorter linkers can result in no degradation, while longer ones (e.g., PEG2 or a 12-atom carbon chain) are effective.[2][3]
-
-
Possible Cause 2: Inability to Form a Ternary Complex
-
Explanation: Even with a suitable linker, the PROTAC must be able to simultaneously bind to IRAK4 and the E3 ligase. Steric hindrance or unfavorable protein-protein interactions can prevent the complex from forming.[12]
-
Troubleshooting Step: Confirm binary target engagement for each end of the PROTAC independently. Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity of the PROTAC to IRAK4 and to the E3 ligase separately.
-
-
Possible Cause 3: Poor Cell Permeability
-
Explanation: PROTACs are often large molecules and may struggle to cross the cell membrane to reach their intracellular target.[6] A PEG-linked PROTAC, for instance, might be less lipophilic and have poorer permeability than an alkyl-linked version.[3]
-
Troubleshooting Step: Evaluate the physicochemical properties of the PROTAC, such as its lipophilicity (Chrom LogD).[3] If permeability is suspected to be an issue, linker modifications can be made to improve these properties.
-
Data Presentation: Summary of IRAK4 PROTAC Linker Designs
The table below summarizes data from published studies on IRAK4 PROTACs, highlighting the critical role of the linker.
| Compound ID (Reference) | IRAK4 Ligand (Warhead) | E3 Ligase Ligand | Linker Type & Length | DC₅₀ (Degradation) | Cell Line / System |
| Compound 9 [2] | Compound 1 (kinase inhibitor) | Pomalidomide (CRBN) | PEG2 (8 atoms) | ~100 nM | OCI-LY10 |
| Compound 7 [2] | Compound 1 (kinase inhibitor) | Pomalidomide (CRBN) | PEG1 (5 atoms) | Moderate degradation at 1 µM | OCI-LY10 |
| Compounds 2-6, 8 [2] | Compound 1 (kinase inhibitor) | Pomalidomide (CRBN) | Shorter alkyl/PEG linkers | No degradation at 1 µM | OCI-LY10 |
| Compound 3 [3] | PF-06650833 analogue | VHL Ligand | 12-atom alkyl chain | ~3 µM | PBMCs |
| Compound 8 [3] | PF-06650833 analogue | VHL Ligand | 12-atom alkyl chain | 259 nM | PBMCs |
| Compound 9 [3] | PF-06650833 analogue | VHL Ligand | Rigid spirocyclic pyrimidine | 8 nM | PBMCs |
| FIP22 [11] | Not specified | CRBN Ligand | Rigid Linker | 3.2 nM | Not specified |
Key Experimental Protocols
Protocol 1: Western Blot Analysis for IRAK4 Degradation
-
Cell Culture: Plate cells (e.g., OCI-LY10, TMD8, or PBMCs) at an appropriate density and allow them to adhere or stabilize overnight.[2]
-
PROTAC Treatment: Treat cells with a dose-response range of the IRAK4 PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 6, 12, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against IRAK4 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ to determine the percentage of IRAK4 degradation relative to the vehicle control.
Protocol 2: Verifying the Mechanism of Action
-
Proteasome Dependence Assay:
-
Pre-incubate cells with a proteasome inhibitor (e.g., 1 µM MG-132 or 10 µM epoxomicin) for 2 hours.[2][3]
-
Add the IRAK4 PROTAC at a concentration known to cause degradation (e.g., its DC₉₀) and incubate for the standard treatment time.
-
Include controls for DMSO, PROTAC alone, and inhibitor alone.
-
Perform Western blot analysis as described above.
-
Expected Outcome: The proteasome inhibitor should block or significantly reduce PROTAC-induced IRAK4 degradation, confirming the involvement of the proteasome.[2][3]
-
-
E3 Ligase Dependence Assay:
-
Co-treat cells with the IRAK4 PROTAC and a high concentration (e.g., 10 µM) of the free E3 ligase ligand (e.g., pomalidomide for a CRBN-recruiting PROTAC).[2]
-
Perform Western blot analysis as described above.
-
Expected Outcome: The excess free ligand will competitively bind to the E3 ligase, preventing recruitment by the PROTAC and thereby rescuing IRAK4 from degradation.[2] An alternative control is to use a PROTAC synthesized with a non-binding enantiomer of the E3 ligase ligand, which should be inactive.[3]
-
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - figshare - Figshare [figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IRAK4 - Wikipedia [en.wikipedia.org]
- 15. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 16. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. diposit.ub.edu [diposit.ub.edu]
Improving metabolic stability of PROTAC IRAK4 degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on improving the metabolic stability of PROTAC IRAK4 degraders.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolic liabilities observed in IRAK4 PROTAC degraders?
PROTAC molecules, due to their larger size and complex structure, can be susceptible to various metabolic reactions. The most common metabolic liabilities include:
-
Oxidation: Hydroxylation, N-dealkylation, and O-dealkylation are common metabolic pathways. These reactions are often catalyzed by cytochrome P450 (CYP) enzymes.[]
-
Hydrolysis: Amide and ester bonds within the linker or connecting the ligands are susceptible to hydrolysis by esterases and amidases present in plasma and tissues.[][2]
-
Instability of Ligands: The warhead (IRAK4 binder) or the E3 ligase ligand (e.g., pomalidomide, VHL ligand) can undergo metabolic degradation. For instance, thalidomide-based ligands can experience nonenzymatic degradation in aqueous solutions.[3]
-
Linker Metabolism: The linker is often a primary site of metabolism. Longer, more flexible linkers, especially those with PEG-like structures, can be prone to O-dealkylation.[][3][4]
Q2: How does the linker composition affect the metabolic stability of an IRAK4 PROTAC?
The linker plays a crucial role in the metabolic stability of a PROTAC. Key considerations include:
-
Length: Generally, as the linker length increases, the metabolic stability of the PROTAC molecule tends to decrease.[] However, the linker must be long enough to facilitate the formation of a stable ternary complex between IRAK4 and the E3 ligase.[5]
-
Rigidity: Incorporating cyclic moieties (e.g., piperazine, triazole) into the linker can increase its rigidity and often leads to higher metabolic stability compared to linear linkers.[3][4]
-
Attachment Points: The specific atoms on the IRAK4 binder and the E3 ligase ligand where the linker is attached can significantly impact the overall metabolic stability of the PROTAC.[3]
Q3: What are the key differences in metabolic stability between VHL- and CRBN-based IRAK4 PROTACs?
The choice of E3 ligase ligand can influence the metabolic profile of the PROTAC:
-
CRBN Ligands (e.g., Thalidomide, Pomalidomide): These ligands can be susceptible to hydrolysis of the glutarimide and phthalimide rings.[3][4]
-
VHL Ligands: PROTACs containing VHL ligands may be metabolized by aldehyde oxidase (hAOX), which can catalyze hydroxylation on the thiazole ring.[]
It's important to note that the metabolism of a PROTAC cannot be simply predicted from the metabolism of its individual components (warhead, linker, and E3 ligase ligand).[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation of IRAK4 PROTAC in in vitro metabolic stability assays (e.g., liver microsomes, hepatocytes). | The PROTAC is a substrate for Phase I (e.g., CYPs) or Phase II metabolic enzymes. | 1. Identify the site of metabolism: Use techniques like mass spectrometry to identify the metabolites and pinpoint the "soft spots" on the molecule. 2. Modify the structure: Introduce metabolic blockers (e.g., fluorine atoms) at the site of metabolism. 3. Alter the linker: Replace a linear linker with a more rigid, cyclic linker.[3][4] 4. Change the linker attachment points. [3] |
| Poor in vivo efficacy despite good in vitro degradation activity. | 1. Poor pharmacokinetic (PK) properties: The PROTAC may have low oral bioavailability, high clearance, or poor tissue distribution. 2. Instability in blood/plasma: The PROTAC may be rapidly degraded by enzymes in the blood.[2] | 1. Conduct in vivo PK studies: Assess parameters like Cmax, AUC, and half-life in animal models.[] 2. Perform in vitro plasma/whole blood stability assays. [2] 3. Optimize physicochemical properties: Improve solubility and permeability through structural modifications.[7] |
| "Hook effect" observed, leading to reduced efficacy at higher concentrations. | At high concentrations, the formation of binary complexes (PROTAC-IRAK4 or PROTAC-E3 ligase) can dominate over the formation of the productive ternary complex.[7][8] | 1. Determine the optimal concentration range: Perform dose-response experiments to identify the concentration that gives maximum degradation (DCmax). 2. Model PK/PD relationships: Use modeling to predict the optimal dosing regimen to maintain concentrations within the therapeutic window.[9] |
| Metabolites of the PROTAC are antagonizing its activity. | Cleavage of the linker can release the IRAK4 binder or the E3 ligase ligand, which can then competitively bind to their respective targets and prevent the formation of the ternary complex by the intact PROTAC.[8] | 1. Characterize the activity of major metabolites: Synthesize and test the major metabolites for their ability to bind to IRAK4 and the E3 ligase. 2. Design metabolically more stable PROTACs: Focus on improving the stability of the linker to minimize the formation of antagonistic metabolites. |
Quantitative Data Summary
Table 1: Comparison of Metabolic Stability and Degradation Activity of IRAK4 PROTACs
| Compound | Linker Type | DC50 (nM) | Half-life (t1/2) | Reference |
| DE5 (Lead) | Not specified | ~368 | Not specified | [10] |
| FIP22 | Rigid | 3.2 | 180-fold longer than DE5 | [10] |
DC50: Concentration required for 50% degradation of the target protein.
Key Experimental Protocols
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of Phase I metabolism of an IRAK4 PROTAC.
Materials:
-
IRAK4 PROTAC test compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compound (e.g., a compound with known metabolic instability)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of the IRAK4 PROTAC in a suitable solvent (e.g., DMSO).
-
Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the IRAK4 PROTAC to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent IRAK4 PROTAC remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t1/2) from the slope of the linear regression.
-
Calculate the in vitro intrinsic clearance (Clint).
-
In Vitro Metabolic Stability Assay using Cryopreserved Human Hepatocytes
Objective: To assess the combined Phase I and Phase II metabolism of an IRAK4 PROTAC.[11]
Materials:
-
IRAK4 PROTAC test compound
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Positive and negative control compounds
-
Acetonitrile (ACN) with an internal standard
-
Multi-well plates (e.g., 12-well or 24-well)
-
Orbital shaker in an incubator
-
LC-MS/MS system
Procedure:
-
Thaw and Prepare Hepatocytes:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Resuspend the hepatocytes in the culture medium to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).[11]
-
-
Incubation:
-
Plate the hepatocyte suspension into the multi-well plates.
-
Add the IRAK4 PROTAC to the wells.
-
Place the plate on an orbital shaker in an incubator at 37°C.
-
-
Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the cell suspension.[11]
-
-
Quenching and Processing:
-
Immediately quench the reaction by adding the collected aliquot to cold acetonitrile with an internal standard.
-
Centrifuge to pellet cell debris and proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis and Data Interpretation:
-
Analyze the samples using LC-MS/MS.
-
Calculate the half-life and intrinsic clearance as described for the HLM assay.
-
Visualizations
Caption: IRAK4 is a key kinase in the TLR/IL-1R signaling pathway.[12][13][14][15][16]
Caption: A typical workflow for evaluating and optimizing PROTAC metabolic stability.
Caption: PROTACs induce degradation of target proteins via the ubiquitin-proteasome system.[17][18][19][20]
References
- 2. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IRAK4 - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 15. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 16. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. portlandpress.com [portlandpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
PROTACs Technical Support Center: Overcoming Poor Cell Permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor cell permeability of Proteolysis Targeting Chimera (PROTAC) molecules.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows good binding affinity to the target protein and E3 ligase in biochemical assays, but exhibits poor degradation activity in cells. What are the likely causes?
A1: A common reason for this discrepancy is poor cell permeability. PROTACs are large molecules, often with high molecular weights and polar surface areas, which can hinder their ability to cross the cell membrane.[1] Other potential issues include intracellular instability, efflux by cellular transporters, or the formation of a non-productive ternary complex in the cellular environment.
Q2: What are the key physicochemical properties of a PROTAC that influence its cell permeability?
A2: Several physicochemical properties are critical for PROTAC cell permeability. These include:
-
Molecular Weight (MW): PROTACs typically have high molecular weights (often >800 Da), which is beyond the range recommended by Lipinski's "Rule of Five" for oral drugs and can negatively impact passive diffusion.[2]
-
Topological Polar Surface Area (TPSA): A large TPSA is associated with poor membrane permeability.
-
Lipophilicity (logP/logD): A balance is required; while some lipophilicity is needed to enter the lipid bilayer, very high lipophilicity can lead to poor solubility and non-specific binding.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can increase polarity and reduce permeability.[3][4]
-
Number of Rotatable Bonds (nRotB): A high number of rotatable bonds can be entropically unfavorable for adopting a membrane-permeable conformation.
Q3: How can I experimentally assess the cell permeability of my PROTAC?
A3: Two standard in vitro assays are commonly used to evaluate PROTAC permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that assesses passive diffusion across an artificial lipid membrane.[3][4][5] It is useful for initial screening but does not account for active transport or efflux.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium. It provides a more comprehensive assessment of permeability, including both passive diffusion and active transport processes, such as efflux.[6][7]
Troubleshooting Guides
Issue 1: Low Permeability Observed in PAMPA Assay
If your PROTAC exhibits low permeability in a PAMPA assay, it suggests that passive diffusion is a limiting factor. Here are some troubleshooting steps:
Potential Cause & Solution
-
High Polarity (High TPSA, HBDs, HBAs):
-
Strategy: Reduce the polarity of the molecule.
-
Action:
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and increase lipophilicity, thereby improving permeability.[8]
-
Linker Modification: Incorporate more hydrophobic moieties into the linker, such as alkyl chains or aromatic rings.
-
Shielding Polar Groups: Design the PROTAC to favor conformations that shield polar groups from the solvent, a concept known as the "chameleon effect".[9]
-
-
-
High Molecular Weight and/or Unfavorable Conformation:
-
Strategy: Optimize the molecular size and shape.
-
Action:
-
Linker Length and Rigidity: Systematically vary the linker length and composition. Sometimes, a more rigid linker containing cyclic elements like piperazine or piperidine can pre-organize the PROTAC into a more permeable conformation.[2][10]
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can help it adopt a more compact, "folded" conformation that masks polar groups and reduces the effective size, facilitating membrane passage.[11]
-
-
Issue 2: Good PAMPA Permeability but Low Cellular Degradation and/or High Efflux Ratio in Caco-2 Assay
This scenario suggests that while the PROTAC can passively diffuse across a lipid membrane, its intracellular concentration is limited by active efflux transporters.
Potential Cause & Solution
-
Active Efflux by Transporters (e.g., P-glycoprotein):
-
Strategy: Modify the PROTAC to reduce its recognition by efflux pumps.
-
Action:
-
Alter Physicochemical Properties: Modifying logP, charge, and the number of HBDs/HBAs can sometimes reduce recognition by efflux transporters.
-
Linker Modification: Changing the linker composition and attachment points can alter the overall shape and charge distribution of the PROTAC, potentially avoiding efflux transporter binding sites. Replacing a PEG linker with a phenyl ring has been shown to decrease efflux.
-
Prodrug Approach: Masking a part of the PROTAC that is recognized by efflux transporters with a cleavable promoiety can be a viable strategy. The inactive prodrug may bypass efflux pumps, and once inside the cell, it is converted to the active PROTAC.
-
-
Data Presentation
The following tables summarize quantitative data from studies that have successfully improved PROTAC permeability and cellular activity.
Table 1: Impact of Amide-to-Ester Substitution on PROTAC Permeability and Degradation
| PROTAC | Linker Modification | ALogP | PAMPA Permeability (10⁻⁶ cm/s) | Brd4 Degradation DC₅₀ (nM) |
| MZ1 (Amide) | Amide | 3.3 | 0.02 | 125 |
| OMZ1 (Ester) | Ester | 3.8 | 0.2 | 31 |
| ARV-771 (Amide) | Amide | 4.2 | 0.2 | - |
| OARV-771 (Ester) | Ester | 4.7 | 0.3 | - |
| AB2 (Amide) | Amide | 4.1 | 0.04 | - |
| OAB2 (Ester) | Ester | 4.4 | 0.3 | - |
Data adapted from a study on BET degraders, demonstrating that replacing an amide with an ester can significantly increase permeability and degradation potency.[8]
Table 2: Structure-Permeability Relationship of Androgen Receptor (AR) PROTACs
| PROTAC | AR Ligand | E3 Ligase Ligand | Linker | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 A-B Permeability (10⁻⁶ cm/s) | Efflux Ratio |
| 14 | Ligand 3 | Cereblon | PEG | BLQ | 1.7 | 8.4 |
| 15 | Ligand 3 | Cereblon (modified) | PEG | BLQ | 0.2 | 1.1 |
| 19 | Ligand 4 | Adamantyl | PEG | 2.3 | ND | ND |
| 20b | Ligand 3 | VHL | Alkyl | BLQ | 0.35 | 0.7 |
| 20d | Ligand 3 | VHL | PEG | BLQ | BLQ | >12 |
BLQ = Below Limit of Quantification, ND = Not Determined. This table highlights how small changes in the E3 ligase ligand and linker composition can dramatically affect permeability and efflux.[12]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol for PROTACs
Objective: To assess the passive permeability of PROTAC molecules.
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF membrane)
-
96-well acceptor plate (e.g., Corning Costar)
-
Dodecane
-
Lecithin (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions in DMSO
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Membrane Coating: Prepare a 1% (w/v) solution of lecithin in dodecane. Carefully add 5 µL of this solution to each well of the donor plate's membrane, ensuring the entire surface is coated.
-
Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Donor Plate Preparation: Dilute the PROTAC stock solutions in PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <1%). Add 150 µL of the PROTAC solution to each well of the donor plate.
-
Assay Assembly: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor membrane is in contact with the buffer in the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 5-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a * (Vd + Va)) / ([C]d,initial * Vd)) Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
[C]a = concentration in the acceptor well
-
[C]d,initial = initial concentration in the donor well
-
Caco-2 Permeability Assay Protocol for PROTACs
Objective: To evaluate both passive and active transport of PROTACs across a cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell plates (e.g., 24-well with 0.4 µm pore size polycarbonate membrane inserts)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
PROTAC stock solutions in DMSO
-
Bovine Serum Albumin (BSA) (optional, to improve recovery)
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. TEER values should be above a certain threshold (e.g., 250 Ω·cm²) to indicate a well-formed monolayer. Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular transport.
-
Assay Preparation:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the PROTAC dosing solutions in transport buffer at the desired concentration (e.g., 10 µM). To improve the recovery of poorly soluble or sticky compounds, 0.25-2% BSA can be added to the basolateral (receiver) compartment buffer.[6]
-
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Add the PROTAC dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer (with or without BSA) to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both compartments for analysis.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Add the PROTAC dosing solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Follow the same incubation and sampling procedure as for the A-B direction.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculations:
-
Papp (A-B) and Papp (B-A): Calculate the apparent permeability coefficients for both directions using a similar equation as in the PAMPA protocol, adjusted for the specific volumes and surface area of the Transwell insert.
-
Efflux Ratio: Calculate the efflux ratio as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.
-
Visualizations
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 11. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent IRAK4 degradation in western blots
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address challenges associated with inconsistent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) degradation observed in Western blots.
Frequently Asked Questions (FAQs)
Q1: What is IRAK4 and what is its role in cellular signaling?
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a crucial serine/threonine kinase that plays a central role in the innate immune system.[1][2] It is a key component of the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, IRAK4 is recruited by the adaptor protein MyD88, forming a complex called the Myddosome.[2][3][4] IRAK4 then phosphorylates IRAK1, initiating a cascade that leads to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[3][5] IRAK4 possesses both kinase and scaffolding functions, both of which are critical for signal transduction.[1][3][6][7]
Q2: How is IRAK4 protein degraded?
IRAK4 degradation is primarily mediated by the ubiquitin-proteasome system (UPS).[3][6][7] In this process, E3 ubiquitin ligases tag IRAK4 with ubiquitin molecules, marking it for recognition and degradation by the 26S proteasome.[2][3] This mechanism is a key area of interest for therapeutic development, with technologies like Proteolysis-Targeting Chimeras (PROTACs) being designed to specifically induce the ubiquitination and subsequent degradation of IRAK4.[1][3][6] For instance, the IRAK4 degrader KT-474 has been shown to engage the CRBN E3 ligase complex to ubiquitinate IRAK4, leading to its degradation.[6][7]
Q3: What are the common causes of inconsistent IRAK4 degradation in Western blots?
Inconsistent IRAK4 degradation patterns can arise from multiple factors throughout the experimental workflow. Key causes include:
-
Sample Preparation: Suboptimal cell lysis, inadequate inhibition of endogenous proteases and phosphatases, and variability in protein quantification.
-
Treatment Conditions: Ineffective concentration or duration of the stimulus/inhibitor intended to induce degradation.
-
Electrophoresis and Transfer: Inconsistent protein loading, inefficient transfer of IRAK4 to the membrane, or uneven transfer across the gel.
-
Immunodetection: Non-specific antibody binding, incorrect antibody dilutions, insufficient blocking, or inadequate washing steps.
-
Biological Variability: Natural variations in cell health, passage number, or response to treatment.
IRAK4 Signaling and Degradation Pathway
Caption: IRAK4 signaling cascade and its regulation via the ubiquitin-proteasome degradation pathway.
Troubleshooting Guide
Problem 1: No or Weak IRAK4 Degradation Detected After Treatment
| Possible Cause | Recommended Solution |
| Ineffective Treatment | Verify the activity and concentration of your compound (e.g., PROTAC, inhibitor). The half-maximal degradation concentration (DC50) for some degraders can be in the low nanomolar range.[6][7][8] Confirm that the treatment duration is sufficient; degradation can take several hours (e.g., 6 to 24 hours).[6][7] |
| Suboptimal Lysis | Use a robust lysis buffer containing strong detergents, such as RIPA buffer or 1% SDS buffer, to ensure complete protein solubilization. Always include a fresh cocktail of protease and phosphatase inhibitors to prevent ex vivo degradation of IRAK4 and preserve its phosphorylation status.[9][10][11] |
| Low Protein Abundance | Ensure you are loading a sufficient amount of total protein per lane. We recommend loading 20-40 µg of total protein from cell lysates. Perform a protein quantification assay (e.g., BCA or Bradford) on your lysates before loading.[12] |
| Inefficient Western Blot Transfer | IRAK4 has a molecular weight of approximately 52-55 kDa. Optimize your transfer conditions (voltage, time) for proteins in this size range. Consider using a wet transfer system for higher efficiency. Verify transfer efficiency by staining the membrane with Ponceau S after transfer. |
| Antibody Issues | The primary antibody may not be sensitive enough or used at a suboptimal dilution. Perform a dot blot to confirm the antibody is active. Titrate the primary antibody to find the optimal concentration. |
Problem 2: High Background or Multiple Non-Specific Bands
| Possible Cause | Recommended Solution |
| Antibody Specificity | Use an antibody that has been validated for Western blotting, preferably one validated with knockout/knockdown cell lines to confirm specificity for IRAK4.[13] Check datasheets for recommended applications and potential cross-reactivity with other IRAK family members.[14] |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Common blocking agents are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.[12] For phosphorylated targets, BSA is generally preferred. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Perform at least three washes of 5-10 minutes each with TBST. |
| Antibody Concentration | An excessively high concentration of the primary or secondary antibody can lead to non-specific binding. Titrate both antibodies to determine the lowest concentration that still provides a strong, specific signal. |
Problem 3: Inconsistent Degradation Levels Between Replicates or Experiments
| Possible Cause | Recommended Solution |
| Inconsistent Loading | Always use a reliable loading control to normalize the IRAK4 signal.[15] For whole-cell lysates, common loading controls include GAPDH (37 kDa), β-Actin (42 kDa), or α-Tubulin (55 kDa).[15] Choose a loading control with a different molecular weight than IRAK4 to ensure clear separation. |
| Variability in Cell Culture | Maintain consistency in cell culture conditions, including cell density at the time of treatment, passage number, and media composition. Over-confluent or stressed cells can exhibit altered protein expression and degradation profiles. |
| Reagent Preparation | Prepare fresh lysis buffer and inhibitor cocktails for each experiment. Avoid repeated freeze-thaw cycles of reagents, including antibodies and lysates.[16] |
| Procedural Drift | Follow a standardized, written protocol for all steps, from cell harvesting to blot development. Ensure consistent incubation times, temperatures, and washing volumes across all experiments. |
Western Blot Workflow for IRAK4 Detection
Caption: Standardized experimental workflow for the detection of IRAK4 by Western blot.
Quantitative Data Summary
Table 1: Selected IRAK4 Modulators and Their Potency
| Compound Name | Type | Target Cell/Assay | Potency (IC50 / DC50) |
| KT-474 | Degrader (PROTAC) | RAW 264.7 Cells | DC50: 4.0 nM[6][7] |
| KT-474 | Degrader (PROTAC) | Human PBMCs | DC50: 2.1 nM[8] |
| PF-06650833 | Kinase Inhibitor | Enzyme Assay | IC50: 0.2 nM[17] |
| IRAK-1/4 Inhibitor I | Kinase Inhibitor | Enzyme Assay (IRAK4) | IC50: 0.2 µM[17] |
| IRAK-4 Inhibitor 2 | Kinase Inhibitor | Enzyme Assay | IC50: 4 µM[16] |
Table 2: Recommended Reagents for IRAK4 Western Blotting
| Reagent | Recommended Specifications |
| Primary Antibody | Use a monoclonal or polyclonal antibody validated for Western Blot.[14][18] Recommended starting dilution: 1:1000.[12] |
| Loading Control | β-Actin (ab6276) or GAPDH (ab181602). Dilution: 1:10000 - 1:20000. |
| Lysis Buffer | RIPA or 1% SDS Hot Lysis Buffer. |
| Inhibitors | Commercially available protease and phosphatase inhibitor cocktails.[10][11] |
Experimental Protocols
Protocol 1: Cell Lysis for IRAK4 Detection
-
Preparation: Pre-cool a centrifuge to 4°C. Prepare ice-cold 1X PBS and Lysis Buffer.
-
Cell Harvesting:
-
For adherent cells, wash the plate twice with ice-cold 1X PBS. Add 1 mL of ice-cold 1X PBS and scrape the cells. Transfer to a pre-chilled microfuge tube.
-
For suspension cells, transfer the cell suspension to a conical tube.
-
-
Pelleting: Centrifuge cells at 1,000 x g for 5 minutes at 4°C.[19] Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold 1X PBS and centrifuge again. Discard the supernatant.
-
Lysis: Add ice-cold Lysis Buffer supplemented with fresh protease and phosphatase inhibitor cocktails to the cell pellet (e.g., 100 µL per 10^6 cells).[19]
-
Incubation: Vortex briefly and incubate on ice for 30 minutes, with occasional vortexing.
-
Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.[20]
-
Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube, avoiding the pellet.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay. Store lysates at -80°C.
Table 3: Lysis and Sample Buffer Recipes
| Buffer | Component | Concentration |
| RIPA Lysis Buffer | Tris-HCl, pH 8.0 | 50 mM |
| NaCl | 150 mM | |
| Triton X-100 | 1% | |
| Sodium deoxycholate | 0.5% | |
| SDS | 0.1%[20] | |
| 2X Laemmli Sample Buffer | Tris-HCl, pH 6.8 | 125 mM |
| SDS | 4% | |
| Glycerol | 20% | |
| 2-mercaptoethanol | 10% | |
| Bromophenol blue | 0.004%[20] |
Protocol 2: Western Blotting for IRAK4
-
Sample Preparation: Thaw protein lysates on ice. Mix lysate with an equal volume of 2X Laemmli Sample Buffer. Boil the samples at 95-100°C for 5 minutes.[20]
-
SDS-PAGE: Load 20-40 µg of each sample into the wells of a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer with Ponceau S staining.
-
Blocking: Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane in 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-IRAK4 primary antibody (e.g., 1:1000) in the blocking buffer. Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the substrate and capture the signal using a digital imager or X-ray film.
-
Stripping and Re-probing (for Loading Control): If necessary, strip the membrane and re-probe with a primary antibody for a loading control (e.g., anti-β-Actin).
Troubleshooting Decision Tree
Caption: A logical guide for troubleshooting common issues in IRAK4 Western blot experiments.
References
- 1. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 8. New IRAK4 degrader for the treatment of autoimmune diseases presented | BioWorld [bioworld.com]
- 9. Inhibition of Interleukin 1 Receptor/Toll-like Receptor Signaling through the Alternatively Spliced, Short Form of MyD88 Is Due to Its Failure to Recruit IRAK-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatase & Protease Inhibitors [sigmaaldrich.com]
- 11. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. IRAK4 antibody | antibody review based on formal publications [labome.com]
- 14. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. bio-techne.com [bio-techne.com]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. IRAK4 antibody (67180-1-Ig) | Proteintech [ptglab.com]
- 19. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 20. 웨스턴 블로팅을 위한 세포 용해 및 단백질 추출 [sigmaaldrich.com]
Technical Support Center: Troubleshooting the PROTAC "Hook Effect"
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and addressing the "hook effect" commonly encountered in PROTAC (Proteolysis-Targeting Chimera) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the efficiency of target protein degradation decreases at high PROTAC concentrations.[1][2][3] This results in a characteristic bell-shaped or "hooked" curve, contrasting with the typical sigmoidal curve seen with traditional inhibitors.[1][2] Accounting for this effect is crucial for accurate data interpretation and making informed structure-activity relationship (SAR) decisions.[2]
Q2: Why does the hook effect occur?
PROTACs function by forming a ternary complex, bringing together a target protein of interest (POI) and an E3 ubiquitin ligase.[4][5][6][7] This proximity facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][7] At optimal concentrations, PROTACs efficiently form these productive ternary complexes (POI-PROTAC-E3 Ligase).
However, at excessively high concentrations, PROTAC molecules can independently saturate both the target protein and the E3 ligase, leading to the formation of non-productive binary complexes (POI-PROTAC and PROTAC-E3 Ligase).[1][8][9] These binary complexes compete with and prevent the formation of the essential ternary complex, thus reducing the overall degradation of the target protein.[1][8][9]
Q3: What is the difference between the "hook effect" and the "prozone effect"?
The terms "hook effect" and "prozone effect" are often used interchangeably to describe the same phenomenon of reduced effect at high concentrations, particularly in immunological and biochemical assays. In the context of PROTACs, the "hook effect" specifically refers to the bell-shaped dose-response curve for protein degradation.
Q4: At what concentrations is the hook effect typically observed?
The concentration at which the hook effect appears is highly dependent on several factors, including:
-
The specific PROTAC molecule and its binding affinities for the target and E3 ligase.[8]
-
The intracellular concentrations of the target protein and the E3 ligase.[8]
-
The cell line or experimental system being used.[11]
Generally, the effect can be seen at concentrations significantly above the DC50 (concentration for 50% degradation), often in the high nanomolar to micromolar range.[12]
Q5: How does the hook effect impact data interpretation?
Troubleshooting Guide
Q6: My PROTAC shows decreased degradation at higher concentrations. What should I do?
This is a classic sign of the hook effect. The first step is to expand your dose-response experiment to include a wider range of concentrations, particularly lower ones. This will help you to fully characterize the bell-shaped curve and identify the optimal concentration range for maximum degradation.
Q7: How can I confirm that the observed loss of activity is due to the hook effect?
To confirm the hook effect, you can perform assays that directly measure the formation of the ternary complex.
-
Ternary Complex Assays: Techniques like NanoBRET/HiBiT[13][14][15], AlphaLISA/AlphaScreen[16][17][18], or Surface Plasmon Resonance (SPR)[19] can be used to quantify the formation of the POI-PROTAC-E3 ligase complex across a range of PROTAC concentrations. A hook effect in these assays (a decrease in ternary complex signal at high PROTAC concentrations) would strongly support the hypothesis.
-
Control Compounds: Use control molecules that bind to either the target protein or the E3 ligase but cannot form a ternary complex.[1][17] These can help to dissect the contributions of binary vs. ternary complex formation.
Q8: What experimental adjustments can I make to mitigate the hook effect?
While the hook effect is an intrinsic property of many PROTACs, its impact can be managed:
-
Optimize PROTAC Concentration: The most straightforward approach is to use the PROTAC at its optimal concentration to achieve maximum degradation.
-
Enhance Ternary Complex Cooperativity: Cooperativity refers to the extent to which the binding of one protein partner (e.g., the target) to the PROTAC influences the binding of the second partner (e.g., the E3 ligase). Increasing the cooperativity can stabilize the ternary complex and reduce the hook effect.[8][10][19] This is typically achieved through medicinal chemistry efforts by modifying the PROTAC's linker or ligands.[10]
-
Modulate E3 Ligase or Target Expression: In some experimental systems, altering the expression levels of the E3 ligase or the target protein can shift the equilibrium between binary and ternary complexes, though this is less practical as a general strategy.
Q9: Are there computational or modeling approaches to predict the hook effect?
Yes, mathematical and computational models are being developed to predict and understand the hook effect.[3][20] These models can help in the rational design of PROTACs with improved properties, including reduced hook effect, by simulating the kinetics of ternary complex formation.[20][21]
Data Presentation
Table 1: Example Data Demonstrating the Hook Effect in a Degradation Assay
This table shows hypothetical data from a Western blot or similar degradation assay, illustrating the bell-shaped dose-response curve.
| PROTAC Concentration (nM) | Target Protein Level (% of Control) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 40% |
| 50 | 15% |
| 100 | 10% (Dmax) |
| 500 | 35% |
| 1000 | 60% |
| 5000 | 80% |
Table 2: Corresponding Ternary Complex Formation Data (e.g., from a NanoBRET Assay)
This table illustrates how ternary complex formation mirrors the degradation profile.
| PROTAC Concentration (nM) | Ternary Complex Signal (Relative Units) |
| 0 (Vehicle) | 0 |
| 1 | 250 |
| 10 | 700 |
| 50 | 950 |
| 100 | 1000 (Max Signal) |
| 500 | 750 |
| 1000 | 400 |
| 5000 | 150 |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol is a standard method to assess PROTAC-induced protein degradation.[22][23]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantification: Densitometrically quantify the bands and normalize the target protein signal to the loading control signal.
Protocol 2: NanoBRET Assay for Ternary Complex Formation in Live Cells
This protocol describes a live-cell, proximity-based assay to measure the formation of the ternary complex.[13][14][15][24]
-
Cell Line Generation: Create a stable cell line endogenously expressing the target protein fused to a HiBiT tag and overexpressing the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag.[24]
-
Assay Preparation: Seed the engineered cells into a 96- or 384-well white assay plate.
-
Reagent Addition:
-
Add the HaloTag NanoBRET 618 Ligand (the fluorescent acceptor).
-
Add the Nano-Glo Vivazine Substrate (the NanoLuc substrate).[24]
-
-
PROTAC Treatment: Add serial dilutions of the PROTAC compound to the wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator. Measurements can be taken kinetically over time or at a fixed endpoint (e.g., 2-4 hours).[15][25]
-
Signal Detection: Measure the donor emission (luminescence at 460 nm) and the acceptor emission (fluorescence at >610 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. A higher ratio indicates greater proximity between the target protein and the E3 ligase, signifying ternary complex formation.
Protocol 3: AlphaLISA Assay for In Vitro Ternary Complex Formation
This protocol outlines a bead-based proximity assay to quantify ternary complex formation in a biochemical setting.[16][17][18][]
-
Reagents:
-
Recombinant tagged target protein (e.g., GST-tagged).
-
Recombinant tagged E3 ligase complex (e.g., His-tagged).
-
PROTAC compound.
-
AlphaLISA anti-tag Acceptor beads (e.g., anti-GST).
-
AlphaLISA anti-tag Donor beads (e.g., anti-His).
-
AlphaLISA assay buffer.
-
-
Assay Procedure:
-
In a 384-well assay plate, add the recombinant target protein, the E3 ligase complex, and a serial dilution of the PROTAC.
-
Incubate to allow the ternary complex to form (e.g., 60 minutes at room temperature).
-
Add a mixture of the AlphaLISA Acceptor and Donor beads.
-
Incubate in the dark (e.g., 60 minutes at room temperature).
-
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to observe the dose-response, including any potential hook effect.[17]
Visualizations
Caption: PROTAC mechanism at optimal vs. high concentrations, illustrating the cause of the hook effect.
Caption: Experimental workflow for identifying and addressing the PROTAC hook effect.
Caption: A typical bell-shaped dose-response curve illustrating the PROTAC hook effect.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 3. biorxiv.org [biorxiv.org]
- 4. glpbio.com [glpbio.com]
- 5. biopharma.co.uk [biopharma.co.uk]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. marinbio.com [marinbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. SLAS2024 [slas2024.eventscribe.net]
- 19. biorxiv.org [biorxiv.org]
- 20. A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. reactionbiology.com [reactionbiology.com]
Negative control experiments for PROTAC validation
Welcome to the technical support center for PROTAC (Proteolysis-Targeting Chimera) validation. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers design robust experiments and interpret their results accurately.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for a PROTAC experiment?
To validate that the observed protein degradation is truly mediated by the PROTAC's intended mechanism, a set of well-designed negative controls is crucial. The primary negative controls are molecules that are structurally similar to the active PROTAC but are deficient in a key aspect of its function.[1][2] These controls help to distinguish between targeted degradation and other effects like non-specific toxicity or transcriptional downregulation.[3]
Key negative controls include:
-
Inactive E3 Ligase Ligand Control: This control contains a modification to the E3 ligase binder, often through altering stereochemistry (an epimer) or blocking a key binding interaction (e.g., methylation), which prevents it from binding to the E3 ligase.[3][] This control should not induce degradation if the PROTAC is acting via the intended E3 ligase.
-
Inactive Target Ligand Control: This control has a modified "warhead" that cannot bind to the protein of interest (POI). This is used to confirm that the PROTAC's effect is dependent on target engagement.
-
Unliganded "Warhead" and E3 Ligase Ligand: Treating cells with the individual components of the PROTAC (the POI binder and the E3 ligase ligand) separately helps to demonstrate that the bifunctional nature of the PROTAC is required for degradation.[1]
-
E3 Ligase Knockout/Knockdown Cells: Using cells where the specific E3 ligase (e.g., CRBN or VHL) has been genetically removed or silenced can confirm the dependency on that ligase for degradation.[1][2]
Q2: Why is my PROTAC not degrading the target protein?
A lack of degradation can stem from several factors related to the PROTAC molecule itself, the cellular environment, or the experimental setup.
Troubleshooting Steps:
-
Confirm Target Engagement: Ensure your PROTAC can bind to the target protein within the cell. A Cellular Thermal Shift Assay (CETSA) can be used to verify intracellular target engagement.[5]
-
Verify E3 Ligase Binding: Confirm that the PROTAC can engage the intended E3 ligase. This can also be assessed using CETSA or biochemical binding assays.[5]
-
Check for Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[6] Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to study ternary complex formation in vitro.
-
Assess Cell Permeability: PROTACs are often large molecules that may have poor cell permeability.[7][8] Various assays can be used to evaluate the ability of your PROTAC to enter the cell.
-
Investigate the "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) which do not lead to degradation, reducing efficacy.[9][10] This results in a bell-shaped dose-response curve. Testing a wider range of concentrations, especially lower ones, is essential.[3]
Q3: My negative control PROTAC is showing target degradation. What does this mean?
If a well-designed negative control, such as an inactive epimer, is causing degradation, it suggests that the degradation may be occurring through an off-target mechanism or an alternative E3 ligase.[] It is also possible that the control molecule is not truly inactive and retains some residual binding to the E3 ligase or target. In such cases, further investigation into the mechanism of action is required. Global proteomics can help identify if other proteins are being degraded, which might point to off-target effects.[1][2]
Q4: How do I control for and assess off-target effects?
Off-target effects, where the PROTAC degrades proteins other than the intended target, are a significant concern.[11]
Strategies to Assess Off-Target Effects:
-
Global Proteomics: Mass spectrometry-based proteomics is a powerful tool to survey the entire proteome for unintended degradation events.[2][12] Shorter treatment times are often used to distinguish direct targets from downstream effects.[1]
-
Inactive Controls in Proteomics: Running your negative controls (e.g., inactive epimer) in parallel with the active PROTAC in a proteomics experiment is critical. This helps to filter out protein level changes that are not due to the specific PROTAC-mediated degradation mechanism.[3]
-
Target Knockout/Knockdown Cells: Using cells lacking the primary target can help identify off-target effects that are independent of the intended protein of interest.
Q5: What is the "Hook Effect" and how can I mitigate it?
The "hook effect" describes the phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[10] This occurs because an excess of the PROTAC leads to the formation of binary complexes (PROTAC with either the target or the E3 ligase) rather than the productive ternary complex required for degradation.[9][13][14]
Mitigation Strategies:
-
Dose-Response Curve: Perform a wide-ranging dose-response experiment to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve if a hook effect is present.
-
Time-Course Experiment: Analyze degradation at different time points, as the optimal degradation may occur at different times for different concentrations.
-
Rational Design: In some cases, the linker design and choice of ligands can be optimized to favor ternary complex formation and reduce the hook effect.
Data Presentation
Table 1: Summary of Key Negative Controls for PROTAC Validation
| Control Type | Purpose | Expected Outcome |
| Inactive E3 Ligand Control | To confirm degradation is dependent on E3 ligase binding. | No degradation of the target protein. |
| Inactive Target Ligand Control | To confirm degradation is dependent on target binding. | No degradation of the target protein. |
| Separate Ligands | To confirm the bifunctional nature of the PROTAC is required. | No degradation of the target protein. |
| Proteasome Inhibitor (e.g., MG132) | To confirm degradation is proteasome-dependent. | Rescue of target protein degradation.[15] |
| Neddylation Inhibitor (e.g., MLN4924) | To confirm dependency on Cullin-RING E3 ligases. | Rescue of target protein degradation.[1][2] |
Table 2: Troubleshooting Guide for Common PROTAC Experimental Issues
| Issue | Possible Cause | Recommended Action |
| No Target Degradation | Poor cell permeability | Perform a cell permeability assay. |
| No ternary complex formation | Use biophysical methods (e.g., SPR) to assess complex formation. | |
| "Hook Effect" | Test a wider, lower range of PROTAC concentrations. | |
| Low E3 ligase expression | Confirm E3 ligase expression levels in your cell line. | |
| Degradation with Negative Control | Off-target effects | Perform global proteomics to assess specificity. |
| Control is not truly inactive | Synthesize and test an alternative negative control. | |
| High Cell Toxicity | Off-target toxicity | Assess cell viability with negative controls and separate ligands. |
| Target degradation is toxic | Validate the on-target toxicity with a different modality (e.g., siRNA). |
Experimental Protocols & Visualizations
Diagram 1: PROTAC Mechanism of Action
Caption: PROTACs form a ternary complex to induce target ubiquitination and degradation.
Diagram 2: Logic of Negative Controls
Caption: Negative controls disrupt ternary complex formation, preventing degradation.
Protocol 1: Western Blotting for Target Degradation
This protocol outlines the steps to assess the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and controls (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response range of your PROTAC, negative controls, and a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. For high molecular weight proteins, consider a wet transfer overnight at 4°C.[16]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal.
-
Protocol 2: In-Cell Ubiquitination Assay
This protocol is to confirm that the PROTAC-induced degradation is preceded by ubiquitination of the target protein.
Materials:
-
Cells transiently or stably expressing His-tagged ubiquitin
-
PROTAC compound, negative control, and proteasome inhibitor (MG132)
-
Denaturing lysis buffer (e.g., 8M urea-based buffer)
-
Ni-NTA agarose beads
-
Wash buffers with decreasing concentrations of urea
-
Elution buffer (e.g., containing imidazole)
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Treatment:
-
Transfect cells with a plasmid encoding His-tagged ubiquitin and allow expression for 24-48 hours.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.
-
Treat cells with the PROTAC, negative control, or vehicle for a short period (e.g., 1-4 hours).
-
-
Denaturing Lysis:
-
Harvest cells and lyse them in a denaturing buffer containing 8M urea. This disrupts protein-protein interactions, ensuring only covalently attached ubiquitin is pulled down.
-
-
Pull-down of Ubiquitinated Proteins:
-
Incubate the cleared lysate with Ni-NTA agarose beads for 2-4 hours at room temperature to capture His-tagged ubiquitinated proteins.
-
-
Washing:
-
Wash the beads sequentially with buffers containing decreasing concentrations of urea to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins from the beads using an elution buffer containing imidazole.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by western blotting using an antibody specific to the target protein.
-
An increase in the high molecular weight smear corresponding to the ubiquitinated target protein in the PROTAC-treated sample (compared to controls) indicates successful PROTAC-mediated ubiquitination.[17][]
-
Diagram 3: Troubleshooting Workflow for PROTAC Experiments
Caption: A stepwise workflow for troubleshooting failed PROTAC experiments.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Cell Line-Specific Differences in IRAK4 Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the differential degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: We observe varying basal levels of IRAK4 protein across different cell lines, even with similar mRNA expression. What could be the underlying reason?
A1: Varying basal IRAK4 protein levels, despite similar transcript levels, strongly suggest post-translational regulation, primarily through differential protein degradation. The stability of IRAK4 is controlled by the ubiquitin-proteasome system (UPS). Different cell lines may have distinct compositions and activities of E3 ubiquitin ligases (which tag IRAK4 for degradation) and deubiquitinases (DUBs) (which remove ubiquitin tags and stabilize IRAK4). For instance, the deubiquitinase USP13 has been shown to stabilize IRAK4 in bone-marrow-derived macrophages (BMDMs) by removing ubiquitin chains, thus protecting it from degradation.[1] Cell lines with lower USP13 activity or higher activity of a specific E3 ligase would be expected to have lower basal IRAK4 levels.
Q2: Our IRAK4-targeted PROTAC shows different degradation efficacy (DC50 values) in different cell lines. Why is this the case?
A2: The efficacy of a Proteolysis-Targeting Chimera (PROTAC) is dependent on the formation of a stable ternary complex between the PROTAC, IRAK4, and an E3 ligase. Several factors can contribute to cell line-specific differences in PROTAC efficacy:
-
E3 Ligase Expression: Most IRAK4 PROTACs hijack common E3 ligases such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The expression levels of these E3 ligases can vary significantly between cell lines, impacting the efficiency of ternary complex formation and subsequent degradation.
-
Endogenous Substrate Competition: The E3 ligase recruited by the PROTAC has endogenous substrates. High levels of these natural substrates in a particular cell line can compete with the IRAK4-PROTAC complex, reducing degradation efficiency.
-
Cellular Uptake and Efflux: Differences in the expression of drug transporters can affect the intracellular concentration of the PROTAC, leading to varied efficacy.
-
Post-Translational Modifications of IRAK4: Cell line-specific post-translational modifications on IRAK4 could potentially alter its conformation and affect its binding to the PROTAC or the formation of the ternary complex.
Q3: We are not seeing the expected downstream signaling inhibition after IRAK4 degradation in our cell line. What could be the problem?
A3: While IRAK4 degradation is expected to abrogate downstream signaling, some cell types exhibit signaling redundancy or have kinase-independent scaffolding functions of IRAK4 that complicate the outcome. For example, in IL-1β stimulated human dermal fibroblasts, degradation of IRAK4 did not lead to the inhibition of IL-6 and TNF-α release. This suggests that in this specific cell type, the scaffolding function of the remaining IRAK4 might be sufficient to propagate the signal, or alternative signaling pathways may compensate for the loss of IRAK4. It is crucial to characterize the specific signaling pathways active in your cell line of interest.
Troubleshooting Guides
Problem 1: Inconsistent IRAK4 degradation with a PROTAC.
| Possible Cause | Troubleshooting Step |
| Low E3 Ligase Expression | Confirm the expression of the relevant E3 ligase (e.g., CRBN, VHL) in your cell line by Western blot or qPCR. If expression is low, consider using a cell line with higher expression or a PROTAC that utilizes a different E3 ligase. |
| Suboptimal PROTAC Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of PROTAC treatment for your specific cell line. |
| Poor Cell Permeability of the PROTAC | If possible, use a fluorescently labeled version of your PROTAC to assess cellular uptake by microscopy or flow cytometry. |
| Proteasome Inhibition | Ensure that other treatments or media components are not inadvertently inhibiting the proteasome. As a control, you can treat cells with a known proteasome inhibitor (e.g., MG132) alongside your PROTAC; this should rescue IRAK4 from degradation. |
Problem 2: Difficulty in detecting IRAK4 ubiquitination.
| Possible Cause | Troubleshooting Step |
| Low Levels of Ubiquitinated IRAK4 | Overexpress a tagged version of ubiquitin (e.g., His-Ub or HA-Ub) to increase the pool of ubiquitinated proteins for detection. Also, treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before lysis to allow ubiquitinated proteins to accumulate. |
| Inefficient Immunoprecipitation | Ensure your IRAK4 antibody is suitable for immunoprecipitation. Pre-clear your lysates with protein A/G beads to reduce non-specific binding. Include a DUB inhibitor (e.g., PR-619) in your lysis buffer to prevent deubiquitination during sample preparation. |
| Weak Signal on Western Blot | Use a high-sensitivity chemiluminescence substrate. Ensure complete transfer of high molecular weight ubiquitinated IRAK4 species to the membrane. |
Quantitative Data Summary
The intrinsic stability of IRAK4 can vary between cell types. While comprehensive comparative data on the endogenous half-life of IRAK4 across a wide range of cell lines is limited, some studies provide insights into its turnover.
| Cell Line/Type | Measurement | Value | Notes |
| THP-1 (AML cell line) | Half-life of c-Myc (regulated by IRAK4) | ~1 hour | This study used a cycloheximide chase to measure c-Myc stability in wild-type cells, indicating a role for IRAK4 in regulating the turnover of this downstream protein.[1] |
| Bone-Marrow-Derived Macrophages (BMDMs) | Regulation of Stability | Stabilized by USP13 | The deubiquitinase USP13 was shown to deubiquitinate and stabilize IRAK4 in this cell type.[1] |
The following table summarizes the degradation potency of various IRAK4-targeted degraders in different cell lines, which reflects the efficiency of induced degradation rather than the intrinsic stability of IRAK4.
| Degrader | Cell Line | DC50 (nM) |
| Compound 9 | OCI-LY10 | 4.6 |
| Compound 9 | TMD8 | 7.6 |
| PROTAC (unnamed) | OCI-LY10 | ~259 |
| PROTAC (unnamed) | Human Dermal Fibroblasts | 36 |
Experimental Protocols
Cycloheximide (CHX) Chase Assay to Determine IRAK4 Half-Life
This protocol is used to determine the rate of degradation of IRAK4 by inhibiting new protein synthesis.
Materials:
-
Cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against IRAK4
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Treat cells with CHX at a final concentration of 20-100 µg/mL (the optimal concentration should be determined empirically for each cell line).
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). The 0-hour time point represents the protein level before degradation begins.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting with equal amounts of protein for each time point.
-
Probe the membrane with primary antibodies against IRAK4 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities for IRAK4 and the loading control. Normalize the IRAK4 signal to the loading control for each time point.
-
Plot the normalized IRAK4 intensity against time. The time point at which the IRAK4 level is reduced by 50% is the half-life of the protein.
In Vivo Ubiquitination Assay for IRAK4
This protocol is used to detect the ubiquitination of IRAK4 within cells.
Materials:
-
Expression plasmids for tagged-ubiquitin (e.g., His-Ub, HA-Ub) (optional, but recommended)
-
Transfection reagent
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (containing 1% SDS for initial denaturation)
-
Dilution buffer (e.g., Tris-based buffer without SDS, containing a non-ionic detergent like Triton X-100)
-
Antibody for immunoprecipitation (anti-IRAK4)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibody against the ubiquitin tag (e.g., anti-His, anti-HA) or a general ubiquitin antibody (e.g., P4D1)
-
Western blot reagents
Procedure:
-
(Optional) Co-transfect cells with expression plasmids for IRAK4 and tagged ubiquitin.
-
Allow cells to grow for 24-48 hours post-transfection.
-
Treat cells with a proteasome inhibitor (e.g., 10-20 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in a small volume of hot 1% SDS lysis buffer to denature proteins and disrupt protein-protein interactions. Boil the lysate for 10 minutes.
-
Dilute the lysate 10-fold with dilution buffer to reduce the SDS concentration and allow for antibody binding.
-
Incubate the lysate with an anti-IRAK4 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling the beads in 2x Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting.
-
Probe the membrane with an antibody against the ubiquitin tag or a general ubiquitin antibody to detect ubiquitinated IRAK4, which will appear as a high-molecular-weight smear or laddering pattern.
Visualizations
Caption: The Ubiquitin-Proteasome System regulates IRAK4 stability.
Caption: Workflow for assessing IRAK4 degradation and ubiquitination.
Caption: Troubleshooting logic for inconsistent IRAK4 degradation.
References
Technical Support Center: Enhancing Ternary Complex Formation of IRAK4 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at enhancing the ternary complex formation of IRAK4 PROTACs.
Troubleshooting Guide
This section addresses common problems encountered during the development and evaluation of IRAK4 PROTACs, offering potential causes and solutions.
| Problem | Potential Causes | Suggested Solutions |
| No or weak ternary complex formation observed in biochemical/biophysical assays (e.g., SPR, TR-FRET, ITC). | 1. Suboptimal PROTAC design: - Inappropriate linker length or composition.[1][2][3][4] - Poor choice of E3 ligase ligand or IRAK4 warhead.[1][5][6][7] - Incorrect attachment point of the linker to the warhead or E3 ligase ligand.[2][8] 2. Experimental conditions: - Non-optimal buffer conditions (pH, salt concentration). - Protein aggregation or instability. | 1. PROTAC Optimization: - Linker Modification: Synthesize a library of PROTACs with varying linker lengths and compositions (e.g., PEG, alkyl chains) to identify the optimal linker that facilitates the proper orientation for ternary complex formation.[2][3][4] - Ligand Exchange: Test different E3 ligase ligands (e.g., for VHL, CRBN, IAP) and IRAK4 warheads with known binding affinities.[1][5][6][7] - Attachment Point Variation: Modify the linker attachment site on the IRAK4 inhibitor or E3 ligase ligand based on structural information (e.g., crystal structures) to avoid disrupting key binding interactions.[2][8][9][10]2. Assay Optimization: - Buffer Screening: Perform experiments in a range of buffer conditions to identify the optimal environment for complex formation. - Protein Quality Control: Ensure the purity and stability of IRAK4 and E3 ligase proteins using techniques like SDS-PAGE and size-exclusion chromatography. |
| PROTAC binds to IRAK4 and the E3 ligase in binary assays, but no degradation is observed in cells. | 1. Inefficient ternary complex formation in the cellular environment. [1][11] 2. Unfavorable orientation of the ternary complex: - The geometry of the complex may not position a ubiquitin-accepting lysine residue on IRAK4 in proximity to the E2-ubiquitin complex.[1] 3. Low cellular permeability or high efflux of the PROTAC. 4. Proteasome-independent degradation pathway. | 1. Cellular Ternary Complex Assays: - Employ cellular assays like NanoBRET to confirm ternary complex formation in live cells.[11][12]2. Structural Biology and Modeling: - Use computational modeling and structural biology techniques (e.g., X-ray crystallography) to understand the conformation of the ternary complex and guide linker design for a more productive orientation.[13]3. Physicochemical Property Optimization: - Modify the PROTAC to improve its cell permeability and reduce efflux, for example, by altering its lipophilicity.[8]4. Mechanism of Action Studies: - Pre-treat cells with a proteasome inhibitor (e.g., MG-132, epoxomicin) to confirm that the degradation is proteasome-dependent.[1][2] |
| High degree of variability or "hook effect" observed in dose-response curves. | 1. Formation of non-productive binary complexes at high PROTAC concentrations. [14][15]2. Limited availability of either IRAK4 or the E3 ligase. | 1. Careful Titration: - Perform experiments over a wide range of PROTAC concentrations to fully characterize the dose-response curve and identify the optimal concentration for ternary complex formation.2. Stoichiometry Control: - In biochemical assays, carefully control the molar ratios of IRAK4, PROTAC, and E3 ligase to favor the formation of the 1:1:1 ternary complex. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the strategies and methodologies for enhancing IRAK4 PROTAC ternary complex formation.
1. What is a ternary complex in the context of IRAK4 PROTACs?
A ternary complex is the crucial intermediate formed when a PROTAC molecule simultaneously binds to both the IRAK4 protein (the target) and an E3 ubiquitin ligase.[16][17][18] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to IRAK4, marking it for degradation by the proteasome.[19]
2. How does the choice of E3 ligase affect ternary complex formation and IRAK4 degradation?
The choice of E3 ligase (e.g., VHL, CRBN, IAP) is critical as the expression levels and subcellular localization of E3 ligases can vary between cell types.[7] Furthermore, the specific protein-protein interactions between the E3 ligase and IRAK4 within the ternary complex can influence its stability and the efficiency of ubiquitination.[6] Therefore, it is often beneficial to test PROTACs with ligands for different E3 ligases.[1][8]
3. What is the role of the linker in IRAK4 PROTACs?
The linker connecting the IRAK4 warhead and the E3 ligase ligand plays a pivotal role in ternary complex formation.[3][4] Its length, composition, and attachment points determine the distance and relative orientation of IRAK4 and the E3 ligase.[2][20] An optimal linker is crucial for establishing favorable protein-protein interactions within the ternary complex, leading to enhanced stability and subsequent degradation.[2]
4. What are the key experimental techniques to measure IRAK4 PROTAC ternary complex formation?
Several biophysical and cellular techniques can be used to characterize ternary complex formation:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the formation and dissociation of the ternary complex.[14][][22]
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, providing insights into the stability of the complex.[14][][22]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that can be used in a high-throughput format to screen for ternary complex formation.[23]
-
NanoBRET™ Technology: A live-cell assay that allows for the detection and characterization of ternary complex formation in a physiological context.[11][12]
-
X-ray Crystallography: Provides high-resolution structural information of the ternary complex, which is invaluable for rational PROTAC design.[15]
5. How can I predict the optimal linker length for my IRAK4 PROTAC?
While empirical screening of a linker library is a common approach, computational modeling and structural biology can aid in predicting optimal linker lengths.[13][20] Using crystal structures of IRAK4 and the chosen E3 ligase, docking studies can be performed to model the ternary complex and estimate the required linker length to bridge the two proteins effectively.[13]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on IRAK4 PROTACs.
Table 1: IRAK4 PROTAC Degradation Potency
| PROTAC Compound | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Compound 9 | VHL | PBMCs | 151 | >90 | [1] |
| Compound 9 | CRBN | OCI-LY10 | <10 | >90 | [2] |
| KT-474 | CRBN | PBMCs | <1 | >95 | [5] |
| KT-413 | CRBN | PBMCs | <1 | >95 | [5] |
Table 2: Binary and Ternary Complex Binding Affinities
| PROTAC System | Technique | Binary K_D (IRAK4) | Binary K_D (E3 Ligase) | Ternary Complex K_D | Cooperativity (α) | Reference |
| MZ1:BRD4:VHL | ITC | 4 nM (BRD4BD2) | 66 nM (VHL) | 2.5 nM | 15 | [14] |
| BRD-5110:PPM1D:CRBN | SPR | 1-2 nM (PPM1D) | ~3 µM (CRBN) | N/A | 26 | [14] |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
This protocol outlines the general steps for assessing the kinetics of IRAK4 PROTAC-induced ternary complex formation using SPR.
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.
-
Binary Interaction (PROTAC to E3 Ligase): Inject a series of concentrations of the IRAK4 PROTAC over the immobilized E3 ligase to determine the binary binding kinetics.
-
Binary Interaction (PROTAC to IRAK4): In a separate experiment, inject a pre-incubated mixture of varying concentrations of the PROTAC and a constant, saturating concentration of IRAK4 over a fresh E3 ligase surface. Alternatively, immobilize IRAK4 and inject the PROTAC.
-
Ternary Complex Formation: Inject a solution containing a constant concentration of IRAK4 and varying concentrations of the PROTAC over the immobilized E3 ligase.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir for binary, ternary complex models) to determine association rates (kₐ), dissociation rates (k_d), and equilibrium dissociation constants (K_D). Cooperativity can be calculated by comparing the affinity of one protein in the presence and absence of the other.
Protocol 2: NanoBRET™ Ternary Complex Assay in Live Cells
This protocol describes a method to quantify PROTAC-induced ternary complex formation in live cells.
-
Cell Line Preparation: Co-transfect cells (e.g., HEK293T) with plasmids expressing IRAK4 fused to a NanoLuc® luciferase and the E3 ligase (e.g., CRBN) fused to a HaloTag®.
-
Cell Plating: Plate the transfected cells in a suitable assay plate (e.g., 384-well).
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the E3 ligase.
-
PROTAC Treatment: Add serial dilutions of the IRAK4 PROTAC to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure both the donor (luciferase) and acceptor (fluorescent ligand) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the BRET ratio upon PROTAC addition indicates ternary complex formation.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated degradation of IRAK4.
Caption: Simplified IRAK4 signaling pathway initiated by TLR/IL-1R activation.
Caption: A typical experimental workflow for the development and evaluation of IRAK4 PROTACs.
References
- 1. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 19. portlandpress.com [portlandpress.com]
- 20. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Validating IRAK4 as a Therapeutic Target: A Comparative Guide to PROTAC-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical node in innate immune signaling, making it a compelling target for therapeutic intervention in a range of inflammatory diseases, autoimmune disorders, and cancers.[1][2] This guide provides a comprehensive comparison of validating IRAK4 as a therapeutic target using Proteolysis Targeting Chimeras (PROTACs) versus other established methods. We present supporting experimental data, detailed protocols for key assays, and visual aids to elucidate complex pathways and workflows.
The Rationale for Targeting IRAK4
IRAK4 is a serine/threonine kinase that plays a pivotal role in the signaling cascades downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[2][3] Its activation is one of the initial steps in the innate immune response, leading to the production of pro-inflammatory cytokines and chemokines.[1] Dysregulation of IRAK4 signaling is implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1][2]
A key challenge in targeting IRAK4 is its dual function as both a kinase and a scaffolding protein.[2][4] While traditional small molecule inhibitors can block the kinase activity of IRAK4, they may not disrupt its scaffolding function, which can still contribute to downstream signaling.[4][5][6] This limitation has driven the exploration of alternative therapeutic strategies, with PROTACs showing significant promise.
PROTACs: A Paradigm Shift in Targeted Protein Modulation
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[7][8] A PROTAC molecule consists of three key components: a ligand that binds to the target protein (in this case, IRAK4), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[8] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[8][9] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[9][10]
Visualizing the IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.
Caption: IRAK4 signaling cascade initiation.
The PROTAC Advantage for IRAK4 Validation
The primary advantage of using PROTACs to validate IRAK4 as a therapeutic target lies in their ability to induce complete protein degradation, thereby eliminating both its kinase and scaffolding functions.[4][6] This offers a more comprehensive approach compared to traditional inhibitors.
| Feature | PROTACs | Kinase Inhibitors | Monoclonal Antibodies | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Target protein degradation | Inhibition of enzymatic activity | Block protein-protein interactions or receptor binding | Silencing of gene expression |
| Effect on Scaffolding | Eliminates scaffolding function | Scaffolding function may remain | Can potentially disrupt scaffolding | Eliminates scaffolding function |
| Mode of Action | Catalytic | Stoichiometric | Stoichiometric | Stoichiometric |
| Selectivity | Can be highly selective | Off-target effects are common | Generally high selectivity | Potential for off-target effects |
| Dosing | Potentially lower doses due to catalytic nature[7] | Higher doses often required | Varies | Not applicable for therapeutics |
| "Undruggable" Targets | Can target proteins lacking active sites[8][11] | Requires a defined binding pocket | Targets extracellular or membrane-bound proteins | Targets at the mRNA level |
Visualizing the PROTAC Mechanism of Action
This diagram depicts the catalytic cycle of a PROTAC molecule in mediating target protein degradation.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
IRAK4 Degraders vs. Inhibitors: A Comparative Guide to Phenotypic Assays
A Deep Dive into a Critical Innate Immunity Target
Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a pivotal target in drug discovery, particularly for autoimmune and inflammatory diseases. As a key mediator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, IRAK4's role extends beyond its kinase activity to include a crucial scaffolding function.[1][2][3] This dual functionality has paved the way for two distinct therapeutic strategies: IRAK4 inhibitors and IRAK4 degraders. This guide provides a comprehensive comparison of these two modalities, focusing on the phenotypic assays used to evaluate their efficacy, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Strategies
IRAK4 inhibitors are small molecules designed to block the kinase activity of the IRAK4 protein.[4] By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby dampening the inflammatory cascade. However, they leave the IRAK4 protein intact, allowing it to potentially still participate in signaling complexes through its scaffolding function.[4][5]
IRAK4 degraders, on the other hand, represent a newer therapeutic modality. These molecules, often developed as Proteolysis Targeting Chimeras (PROTACs), are engineered to induce the degradation of the entire IRAK4 protein.[4][6] By linking an IRAK4-binding moiety to an E3 ubiquitin ligase-recruiting ligand, PROTACs trigger the ubiquitination and subsequent proteasomal degradation of IRAK4, effectively eliminating both its kinase and scaffolding functions.[4][7] This dual action holds the promise of a more profound and durable pharmacological effect compared to kinase inhibition alone.[6][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRAK4 signaling pathway and a general workflow for comparing IRAK4 degraders and inhibitors.
Figure 1: IRAK4 Signaling Pathway and Points of Intervention.
Figure 2: General Experimental Workflow for Comparing IRAK4 Modulators.
Quantitative Data Comparison
The following tables summarize key quantitative data from studies comparing IRAK4 degraders and inhibitors.
Table 1: In Vitro Potency of IRAK4 Degraders and Inhibitors
| Compound | Modality | Cell Line | Assay | Potency (IC50/DC50) | Reference |
| KT-474 | Degrader | RAW 264.7 | IRAK4 Degradation | DC50: 4.0 nM | [5][6] |
| KT-474 | Degrader | THP-1 | IRAK4 Degradation | DC50: 0.88 nM | [7] |
| Compound 9 | Degrader | OCI-LY10 | IRAK4 Degradation | Potent Degradation | [9] |
| PF-06650833 | Inhibitor | PBMCs | Cytokine Inhibition | Potent Inhibition | [4] |
| Compound 1 | Inhibitor | OCI-LY10 | Antiproliferation | IC50 > 50 µM | [9] |
Table 2: Phenotypic Assay Readouts for IRAK4 Degraders vs. Inhibitors
| Assay | Readout | IRAK4 Degrader (e.g., KT-474) | IRAK4 Inhibitor (e.g., PF-06650833) | Key Observation | Reference |
| Cytokine Secretion (LPS/R848 stimulation) | IL-6, TNF-α, etc. | Strong inhibition | Moderate to strong inhibition | Degraders can show superior or more sustained inhibition.[7] | [4][7][10] |
| NF-κB Activation | p65 translocation, reporter activity | Strong inhibition | Partial or no inhibition in some contexts | Degraders are more effective at blocking NF-κB signaling due to eliminating the scaffolding function.[6][10] | [6][10] |
| IRAK4 Protein Levels | Western Blot | Significant reduction | No change or potential increase | Direct measure of the degrader's primary mechanism of action.[10] | [10] |
| Phosphoproteomics | Downstream pathway phosphorylation | Broad reversal of phosphorylation | More limited effect on phosphoproteome | Degraders have a more comprehensive impact on downstream signaling.[10] | [10] |
| Antiproliferative Activity (in MYD88-mutant DLBCL cells) | Cell Viability | Significant inhibition (e.g., IC50 ~4.6-7.6 µM for Compound 9) | Weak inhibition (e.g., IC50 > 50 µM for parent inhibitor) | Degraders show superior efficacy in cancer cell lines dependent on IRAK4 signaling.[9] | [9] |
Key Experimental Protocols
Below are detailed methodologies for key phenotypic assays used to compare IRAK4 degraders and inhibitors.
IRAK4 Degradation Assay (Western Blot)
Objective: To quantify the reduction in IRAK4 protein levels following treatment with a degrader.
Methodology:
-
Cell Culture: Plate cells (e.g., RAW 264.7, THP-1, or PBMCs) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of the IRAK4 degrader, IRAK4 inhibitor (as a negative control for degradation), and vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the IRAK4 band intensity to the loading control.
-
Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control. The DC50 value (the concentration at which 50% of the protein is degraded) can be determined by plotting the percentage of degradation against the compound concentration.[5]
-
Cytokine Secretion Assay (ELISA or Multiplex Immunoassay)
Objective: To measure the effect of IRAK4 degraders and inhibitors on the production of pro-inflammatory cytokines.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., PBMCs) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the IRAK4 degrader, inhibitor, or vehicle control for a defined period (e.g., 1-2 hours).
-
-
Stimulation:
-
Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8, for a specific duration (e.g., 18-24 hours).[11]
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
-
Cytokine Measurement:
-
Measure the concentration of cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant using a commercially available ELISA kit or a multiplex immunoassay platform (e.g., Meso Scale Discovery - MSD).[12]
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the cytokine concentrations in the samples.
-
Determine the percentage of inhibition for each compound concentration relative to the stimulated vehicle control.
-
Calculate the IC50 value (the concentration at which 50% of the cytokine secretion is inhibited).
-
NF-κB Activation Assay
Objective: To assess the impact of IRAK4 modulation on the activation of the NF-κB transcription factor.
Methodology (using a reporter gene assay):
-
Cell Line: Use a cell line that is stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
-
Treatment and Stimulation:
-
Plate the reporter cell line and treat with the IRAK4 degrader, inhibitor, or vehicle control.
-
Stimulate the cells with a TLR agonist.
-
-
Reporter Gene Measurement:
-
After an appropriate incubation time, measure the reporter gene activity according to the manufacturer's protocol (e.g., by adding a luciferase substrate and measuring luminescence).
-
-
Data Analysis:
-
Normalize the reporter activity to cell viability if necessary (e.g., using a CellTiter-Glo assay).
-
Calculate the percentage of inhibition of NF-κB activation.
-
Methodology (using immunofluorescence imaging):
-
Cell Culture and Treatment:
-
Grow cells on coverslips and treat with compounds as described above.
-
-
Stimulation:
-
Stimulate with a TLR agonist for a shorter duration (e.g., 30-60 minutes) to observe the nuclear translocation of NF-κB p65.
-
-
Immunofluorescence Staining:
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Conclusion
The choice between an IRAK4 degrader and an inhibitor depends on the specific therapeutic goals and the biological context. Phenotypic assays are crucial for elucidating the functional consequences of these different mechanisms of action. While inhibitors effectively block the kinase function of IRAK4, degraders offer the potential for a more comprehensive and potent therapeutic effect by eliminating both the kinase and scaffolding functions of the protein.[6][8] This is often reflected in their superior ability to block downstream signaling events such as NF-κB activation and to induce a broader impact on the cellular phosphoproteome.[10] The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and interpret studies aimed at evaluating these two promising classes of IRAK4-targeting therapeutics.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Kymera reports positive results from trial of IRAK4 degrader [clinicaltrialsarena.com]
- 9. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kymeratx.com [kymeratx.com]
- 11. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating PROTAC-Mediated Degradation: A Guide to Essential Control Compounds
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action is a critical step in the validation of any novel Proteolysis Targeting Chimera (PROTAC). This guide provides a comprehensive comparison of essential control compounds used to validate PROTAC-mediated protein degradation, supported by experimental data and detailed protocols. By employing these controls, researchers can confidently attribute the observed biological effects to the intended degradation of the target protein.
The catalytic nature of PROTACs, which hijack the cell's ubiquitin-proteasome system to eliminate specific proteins, offers a powerful therapeutic modality.[1][2] However, this complex mechanism necessitates a rigorous validation workflow to distinguish true degradation from off-target effects or non-specific cytotoxicity. The use of appropriate control compounds is fundamental to this process, allowing for the dissection of the PROTAC's activity and ensuring that the observed phenotype is a direct consequence of target protein removal.[3][4]
Comparison of Key Control Compounds for PROTAC Validation
To ensure the observed protein degradation is a direct result of the PROTAC's intended mechanism, a panel of control compounds should be utilized. These controls are designed to disrupt specific steps in the PROTAC-mediated degradation pathway, thereby providing critical insights into its specificity and mechanism of action.
| Control Compound Type | Mechanism of Inaction | E3 Ligase Target | Example PROTAC | Control Compound | Key Quantitative Parameters | Reference(s) |
| Inactive Epimer/Diastereomer | Stereochemical inversion of the E3 ligase-binding moiety prevents recruitment of the E3 ligase, while maintaining target protein binding. | VHL | ARV-771 (BET Degrader) | ARV-766 | ARV-771 DC50 < 5 nM (in 22Rv1 cells) for BRD2/3/4 degradation. ARV-766 shows no significant degradation.[5][6] | [5][6] |
| VHL | MZ1 (BET Degrader) | cis-MZ1 | MZ1 degrades BRD4 with a DC50 of 2-20 nM depending on the cell line. cis-MZ1 does not degrade BET proteins.[7] | [7] | ||
| E3 Ligase Binding Mutant | A chemical modification on the E3 ligase ligand abrogates binding to the E3 ligase, while the warhead still binds the target protein. | CRBN | dBET1 (BET Degrader) | Methylated-dBET1 | dBET1 induces BRD4 degradation. N-methyl-dBET1 is used as a negative control and shows no degradation.[8] | [8] |
| Competitive E3 Ligase Ligand | A standalone ligand for the E3 ligase competes with the PROTAC for binding, thereby inhibiting ternary complex formation and subsequent degradation. | VHL | ARV-771 (BET Degrader) | VHL Ligand (ARV-056) | Pre-treatment with excess VHL ligand blocks ARV-771-mediated BRD4 degradation.[6] | [6] |
| Competitive Target Ligand | A standalone ligand for the target protein (the "warhead") competes with the PROTAC for binding to the target, preventing its recruitment to the E3 ligase. | N/A | dBET1 (BET Degrader) | JQ1 | Co-incubation with JQ1 inhibits dBET1-mediated degradation of BRD4.[9] | [9] |
Table 1: Comparison of Control Compounds for PROTAC Validation. This table summarizes the different types of control compounds, their mechanisms of inaction, and provides examples with corresponding quantitative data (DC50 values) where available. DC50 represents the concentration of the compound that results in 50% degradation of the target protein.
Experimental Workflows and Logical Relationships
A systematic approach is crucial for validating PROTAC-mediated degradation. The following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationships between the different control strategies.
Figure 1: PROTAC Signaling Pathway. This diagram illustrates the mechanism of action of a PROTAC, from forming a ternary complex to the eventual degradation of the target protein by the proteasome.
Figure 2: Experimental Workflow for PROTAC Validation. A stepwise workflow for the comprehensive validation of a PROTAC's mechanism of action.
Figure 3: Logical Relationships of Control Compounds. This diagram illustrates how different control compounds are used to logically dissect the PROTAC's mechanism of action.
Key Experimental Protocols
1. Western Blotting for Target Protein Degradation
This is the most common method to assess PROTAC-induced protein degradation.
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response of the PROTAC and its corresponding negative control for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, resolve by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) is essential.
-
Detection: Use a species-appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and then to the vehicle-treated control to determine the percentage of degradation. Calculate DC50 and Dmax values.
2. NanoBRET™ Ternary Complex Formation Assay
This live-cell assay directly measures the formation of the ternary complex.[10][11][12]
-
Cell Line Preparation: Use a cell line endogenously expressing the target protein tagged with HiBiT (using CRISPR/Cas9) and stably expressing LgBiT. Transiently transfect these cells with a HaloTag®-E3 ligase fusion construct.[10]
-
Assay Plate Preparation: Seed the engineered cells into a 384-well white assay plate.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Vivazine Substrate to the cells and incubate.
-
Compound Addition: Add the PROTAC and control compounds at various concentrations.
-
Signal Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals at multiple time points using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio. An increase in the BRET signal indicates the formation of the ternary complex.
3. Target Ubiquitination Assay
This assay confirms that the target protein is ubiquitinated following PROTAC treatment.
-
Cell Treatment and Lysis: Treat cells with the PROTAC, its negative control, and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins, resolve them by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody. A high molecular weight smear indicates poly-ubiquitination of the target protein.
-
Alternative Workflow (TUBE-based): Tandem Ubiquitin Binding Entities (TUBEs) can be used to enrich for poly-ubiquitinated proteins from cell lysates, followed by Western blotting for the specific target protein.[13]
4. Quantitative Proteomics for Selectivity Profiling
This powerful technique assesses the global impact of a PROTAC on the cellular proteome, revealing its selectivity.[14][15]
-
Sample Preparation: Treat cells with the PROTAC, its negative control, and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with a different tandem mass tag (TMT) reagent.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Proteins that are significantly downregulated only in the presence of the active PROTAC are considered its targets.
5. Mechanistic Validation with Inhibitors
To confirm the involvement of the ubiquitin-proteasome system, co-treatment experiments with specific inhibitors are performed.
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132, carfilzomib) for 1-2 hours before adding the PROTAC.[6][16] Successful rescue of target protein degradation indicates that the PROTAC acts via the proteasome.
-
Neddylation Inhibition: Pre-treat cells with a neddylation inhibitor (e.g., MLN4924).[16] Neddylation is required for the activation of Cullin-RING E3 ligases (the largest family of E3s). Inhibition of degradation by MLN4924 suggests the involvement of a Cullin-RING ligase.
6. Genetic Validation using CRISPR-Cas9
Genetically ablating the E3 ligase that the PROTAC is designed to recruit provides definitive evidence of its dependency.[17]
-
E3 Ligase Knockout: Use CRISPR-Cas9 to generate a cell line with a knockout of the specific E3 ligase (e.g., VHL or CRBN).
-
PROTAC Treatment: Treat both the wild-type and knockout cell lines with the PROTAC.
-
Analysis: Assess target protein degradation by Western blotting. The absence of degradation in the knockout cell line confirms that the PROTAC's activity is dependent on that specific E3 ligase.
By systematically employing this array of control compounds and validation assays, researchers can build a robust data package that unequivocally demonstrates the intended mechanism of action of their PROTAC molecules, paving the way for their confident use as research tools and potential therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. promega.com [promega.com]
- 3. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pardon Our Interruption [opnme.com]
- 8. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.sg]
- 12. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifesensors.com [lifesensors.com]
- 14. researchgate.net [researchgate.net]
- 15. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 16. escholarship.org [escholarship.org]
- 17. Technology -Compounds and methods of identifying novel E3 ligases for targeted protein degradation [nulive.technologypublisher.com]
Global Proteomics Analysis of IRAK4 Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention for inflammatory diseases and certain cancers is rapidly evolving, with targeted protein degradation emerging as a powerful modality. Interleukin-1 receptor-associated kinase 4 (IRAK4) has been identified as a key mediator in inflammatory signaling pathways, making it a prime target for this novel approach. Unlike traditional kinase inhibitors that only block the catalytic function of a protein, IRAK4 degraders, such as proteolysis-targeting chimeras (PROTACs), are designed to eliminate the entire protein, thereby ablating both its kinase and scaffolding functions. This guide provides a comparative analysis of prominent IRAK4 degraders, focusing on their effects on the global cellular proteome, supported by experimental data and detailed methodologies.
Performance Comparison of IRAK4 Degraders
The following table summarizes the degradation potency of several published IRAK4 degraders. The half-maximal degradation concentration (DC50) represents the concentration of the degrader required to reduce the cellular level of IRAK4 by 50%.
| Degrader | E3 Ligase Ligand | Target Warhead | Linker | DC50 (Cell Line) | Reference |
| KT-474 | Cereblon (CRBN) | Novel IRAK4 Ligand | Optimized Linker | 0.88 nM (THP-1) | [1] |
| Compound 9 | Cereblon (CRBN) | IRAK4 inhibitor 1 | PEG2 | Not Reported | [2] |
| Compound 3 | Von Hippel-Lindau (VHL) | PF-06650833 analog | Carbon linker | ~3 µM (PBMCs) | [3] |
| Compound 8 | Von Hippel-Lindau (VHL) | PF-06650833 analog | 12-atom carbon linker | 259 nM (PBMCs) | [3] |
| Compound 9 (GSK) | Von Hippel-Lindau (VHL) | PF-06650833 analog | Spirocyclic pyrimidine | 151 nM (PBMCs) | [3] |
Global Proteomics Analysis: Specificity of IRAK4 Degraders
A critical aspect of developing targeted protein degraders is ensuring their specificity to minimize off-target effects. Global proteomics analysis, typically using tandem mass tag (TMT) based quantitative mass spectrometry, is the gold standard for assessing the selectivity of these compounds.
KT-474 (Compound 17)
A global proteomics study was conducted on human peripheral blood mononuclear cells (PBMCs) treated with KT-474. The results demonstrated the high selectivity of this degrader.
-
Key Finding: IRAK4 was the only protein significantly downregulated upon treatment with KT-474 (also referred to as compound 17 in the publication), highlighting its exceptional selectivity within the proteome.[4]
Compound 3
A similar tandem mass tag-based global discovery proteomics analysis was performed on human PBMCs treated with compound 3.
-
Key Finding: The study confirmed that treatment with compound 3 did not significantly impact the protein levels of any immunomodulatory drug (IMiD) substrates, which is a crucial safety and specificity parameter for CRBN-based degraders.[4]
While the full quantitative proteomics datasets are often found in the supplementary materials of the respective publications, the consistent finding across studies is the high on-target selectivity of well-designed IRAK4 degraders.
Experimental Protocols
The following sections detail the typical methodologies employed for the global proteomics analysis of cells treated with IRAK4 degraders.
Cell Culture and Treatment
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs), OCI-LY10, and TMD8 cells are commonly used models.[2][3]
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are treated with the IRAK4 degrader at various concentrations and for specific durations (e.g., 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
Tandem Mass Tag (TMT) Based Quantitative Proteomics
This methodology allows for the simultaneous identification and quantification of thousands of proteins in multiple samples.
-
Protein Extraction and Digestion:
-
Cells are harvested and lysed in a suitable buffer containing protease inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Proteins are reduced, alkylated, and then digested into peptides, typically with trypsin.
-
-
TMT Labeling:
-
Each peptide sample is labeled with a unique isobaric TMT reagent. These reagents are chemically identical but have different isotopic compositions, allowing for multiplexing.
-
-
Peptide Fractionation and LC-MS/MS Analysis:
-
The labeled peptide samples are combined and subjected to high-performance liquid chromatography (HPLC) for fractionation. This step reduces sample complexity and increases proteome coverage.
-
The fractionated peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer isolates and fragments the peptides, and the TMT reporter ions are released and quantified to determine the relative abundance of each peptide across the different samples.
-
-
Data Analysis:
-
The raw mass spectrometry data is processed using specialized software (e.g., Proteome Discoverer, MaxQuant).
-
Peptides and proteins are identified by searching against a protein database (e.g., UniProt).
-
The intensities of the TMT reporter ions are used to calculate the fold change in protein abundance between the treated and control samples.
-
Statistical analysis is performed to identify proteins that are significantly up- or downregulated.
-
Visualizing the Science
To better understand the biological context and experimental procedures, the following diagrams were generated using the DOT language.
Caption: The IRAK4 signaling pathway, a key cascade in the innate immune response.
Caption: A typical experimental workflow for TMT-based quantitative proteomics.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of PROTAC IRAK4 degrader-3
For researchers and scientists in the field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of PROTAC IRAK4 degrader-3, a novel compound designed to induce the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Adherence to these protocols is critical for minimizing environmental contamination and protecting personnel from potential hazards.
Disclaimer: This document provides guidance based on general laboratory safety protocols for cytotoxic and research compounds. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to your institution's and local regulatory agency's waste disposal policies.
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet for this compound is not publicly available, related compounds and the nature of proteolysis-targeting chimeras (PROTACs) suggest that it should be handled as a potentially hazardous substance. PROTACs are biologically active molecules designed to manipulate cellular processes.[1][2] The following table summarizes the assumed hazards and required precautions.
| Hazard Classification | Description of Potential Risk | Recommended Safety Precautions |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[3] |
| Aquatic Toxicity | May be very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Collect spillage.[3] |
| Cytotoxicity | As a biologically active agent, it may be toxic to cells.[4] | Handle with appropriate personal protective equipment (PPE). Prevent exposure to skin and eyes. |
| Mutagenicity/Carcinogenicity | The potential for mutagenic or carcinogenic effects is often unknown for novel research chemicals and should be assumed until proven otherwise.[4] | Use engineering controls (e.g., chemical fume hood) and appropriate PPE to minimize exposure. |
Personal Protective Equipment (PPE)
When handling this compound and its associated waste, the following minimum PPE is required to prevent exposure:
-
Gloves: Nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A dedicated lab coat, preferably disposable or one that is regularly laundered by a professional service.
-
Respiratory Protection: A respirator may be required depending on the procedure (e.g., handling powders, potential for aerosolization) and your institution's guidelines.
Step-by-Step Disposal Procedures
The proper segregation and disposal of waste contaminated with this compound are crucial. The final disposal method for cytotoxic waste is typically high-temperature incineration.[5][6]
1. Solid Waste Disposal (Gloves, Bench Paper, Vials, etc.)
-
Step 1: Segregation: At the point of generation, place all contaminated solid waste into a designated, leak-proof container lined with a distinctive plastic bag (often purple or yellow with a cytotoxic symbol).[4][7]
-
Step 2: Labeling: The container must be clearly labeled as "Cytotoxic Waste" and include the biohazard symbol.[7]
-
Step 3: Storage: Keep the waste container sealed when not in use and store it in a designated, secure area away from general lab traffic.
-
Step 4: Final Disposal: Once the container is full, it should be collected by your institution's hazardous waste management service for incineration.
2. Liquid Waste Disposal (Unused Solutions, Cell Culture Media)
-
Step 1: Collection: Collect all liquid waste containing this compound in a dedicated, shatter-proof, and leak-proof container.
-
Step 2: Labeling: Clearly label the container with "Cytotoxic Liquid Waste," the name of the chemical (this compound), and any other components of the solution (e.g., DMSO).
-
Step 3: pH Neutralization (if applicable): If the waste is acidic or basic, neutralize it according to your lab's standard procedures before collection.
-
Step 4: Storage: Store the sealed liquid waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.
-
Step 5: Final Disposal: Arrange for pickup by your institution's hazardous waste management service. Do not pour this waste down the drain.[6]
3. Sharps Disposal (Needles, Syringes, Contaminated Glassware)
-
Step 1: Collection: Immediately place all contaminated sharps into a designated, puncture-proof sharps container.[5]
-
Step 2: Labeling: The sharps container must be labeled as "Cytotoxic Sharps Waste."[4]
-
Step 3: Placement: Keep the sharps container in close proximity to the work area to avoid unnecessary transport of exposed sharps.
-
Step 4: Final Disposal: Do not overfill the container. When it is three-quarters full, seal it and arrange for disposal through your institution's hazardous waste program.
Spill Management
In the event of a spill, immediate action is necessary to minimize exposure and contamination.
-
Small Spills (<5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Clean the area with a suitable decontaminating solution (e.g., 70% ethanol followed by soap and water), working from the outside in.
-
Place all cleanup materials in the cytotoxic solid waste container.
-
-
Large Spills (>5 mL or 5 g):
-
Evacuate the area and prevent re-entry.
-
Alert your institution's emergency response team or safety officer.
-
Follow their instructions for cleanup and decontamination.
-
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate the biological pathway targeted by this compound and a typical experimental workflow that generates the waste described above.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. arvinasmedical.com [arvinasmedical.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Operational Guidance for Handling PROTAC IRAK4 Degrader-3
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with PROTAC IRAK4 degrader-3. The following procedural guidance is designed to ensure the safe handling, operation, and disposal of this potent research compound.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the general handling requirements for hazardous chemicals, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Disposable, solid-front lab coat or coveralls- Double-gloving (nitrile or neoprene)- A-PAPR (Air-Purifying Respirator with a P100 filter) or equivalent- Safety goggles or a full-face shield- Hair cover and shoe covers |
| Solution Preparation and Handling | - Chemical-resistant lab coat- Double-gloving (nitrile or neoprene)- Chemical fume hood- Safety glasses with side shields or safety goggles- Face shield if there is a splash hazard |
| Cell Culture and In Vitro Assays | - Lab coat- Single pair of nitrile gloves- Biosafety cabinet (Class II)- Safety glasses |
| Waste Disposal | - Chemical-resistant lab coat or gown- Double-gloving (nitrile or neoprene)- Safety goggles or a full-face shield- Respiratory protection may be required depending on the nature of the waste |
Signaling Pathway and Mechanism of Action
To understand the biological context of this compound, it is essential to be familiar with the IRAK4 signaling pathway and the general mechanism of action of a PROTAC.
This compound functions by hijacking the cell's natural protein disposal system to selectively eliminate IRAK4 protein.
Operational Plan: Step-by-Step Handling Procedures
The following protocols are based on best practices for handling potent chemical compounds. Always consult your institution's specific safety guidelines.
1. Preparation and Weighing of Solid this compound:
-
Work Area Preparation:
-
Ensure the designated containment ventilated enclosure (CVE) or glovebox is clean and certified.
-
Cover the work surface with disposable bench paper.
-
Gather all necessary equipment (spatulas, weigh boats, vials, etc.) before starting.
-
-
Personal Protective Equipment:
-
Don all PPE as specified in the table above for handling solid compounds.
-
-
Weighing Procedure:
-
Perform all manipulations within the CVE or glovebox.
-
Carefully open the container with the solid compound.
-
Use a clean spatula to transfer the desired amount to a tared weigh boat.
-
Avoid generating dust. If any dust is generated, gently wipe the area with a damp cloth.
-
Securely close the primary container.
-
Transfer the weighed compound to a labeled, sealed container.
-
2. Solution Preparation:
-
Work Area Preparation:
-
Conduct all solution preparation within a certified chemical fume hood.
-
Ensure a spill kit is readily available.
-
-
Personal Protective Equipment:
-
Wear the appropriate PPE for handling solutions.
-
-
Dissolving the Compound:
-
Add the appropriate solvent (e.g., DMSO) to the vial containing the weighed solid.
-
Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
3. Storage:
| Form | Storage Condition | Duration |
| Solid (Powder) | -20°C | Long-term |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month |
Note: Avoid repeated freeze-thaw cycles of solutions. Aliquot into single-use volumes.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste:
-
Contaminated PPE (gloves, lab coats, etc.), weigh boats, and other disposable materials should be placed in a designated, sealed, and clearly labeled hazardous waste bag.
-
-
Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
-
-
Sharps Waste:
-
Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
2. Disposal Procedure:
-
Containment:
-
All waste containers must be kept closed when not in use.
-
Ensure waste containers are properly labeled with "Hazardous Waste" and the chemical name.
-
-
Decontamination:
-
Decontaminate all non-disposable equipment (spatulas, glassware, etc.) that has come into contact with the compound. A common procedure involves rinsing with a suitable solvent (e.g., ethanol) followed by a detergent wash. The rinsate should be collected as hazardous liquid waste.
-
Wipe down the work surfaces (fume hood, CVE) with an appropriate deactivating agent or solvent, followed by a detergent wash.
-
-
Final Disposal:
-
Follow your institution's guidelines for the final disposal of hazardous chemical waste. This typically involves collection by a certified hazardous waste management company.
-
Due to its potential cytotoxicity, incineration is the preferred method of disposal for this type of compound.[1]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
